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  • Product: 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine
  • CAS: 142885-95-8

Core Science & Biosynthesis

Foundational

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine CAS 142885-95-8 chemical properties

An In-Depth Technical Guide to 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS 142885-95-8) A Core Intermediate in Pharmaceutical Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS 142885-95-8)

A Core Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, with the Chemical Abstracts Service (CAS) registry number 142885-95-8, is a pivotal heterocyclic building block in the field of medicinal chemistry.[1] Its significance is primarily rooted in its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly impact the management of acid-related gastrointestinal disorders. The molecular architecture of this compound, featuring a substituted pyridine ring activated by a nitro group, makes it a versatile precursor for the construction of more complex pharmaceutical agents like Omeprazole.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

The precise experimental determination of all physicochemical properties for 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is not extensively documented in publicly available literature. However, based on its molecular structure and data from closely related compounds, we can tabulate its core properties and predict its spectroscopic characteristics.

Table 1: Physicochemical Properties of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

PropertyValueSource/Justification
CAS Number 142885-95-8[1]
Molecular Formula C₁₀H₁₂N₂O₄[1]
Molecular Weight 224.21 g/mol [1]
Appearance Expected to be a crystalline solidBased on related nitropyridine derivatives[3]
Melting Point Not reported; likely in the range of 100-150 °CEstimation based on similar substituted nitropyridines[3]
Boiling Point Not reported; likely to decompose at high temperaturesBased on the thermal lability of nitropyridines
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General solubility of similar organic compounds

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Protons8.5 - 8.7sH-6 (Pyridine ring proton)
5.3 - 5.5s-CH₂- (Acetyloxymethyl)
2.4 - 2.6s-CH₃ (at C-5)
2.3 - 2.5s-CH₃ (at C-3)
2.1 - 2.3s-CH₃ (Acetyl)
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbons~170C=O (Acetyl)
~155C-2 (Pyridine ring)
~150C-4 (Pyridine ring)
~145C-6 (Pyridine ring)
~135C-3 (Pyridine ring)
~130C-5 (Pyridine ring)
~65-CH₂- (Acetyloxymethyl)
~21-CH₃ (Acetyl)
~15-CH₃ (at C-5)
~14-CH₃ (at C-3)

Note: These are predicted values based on standard chemical shift tables and data from analogous structures.[4][5][6] Actual experimental values may vary.

Synthesis and Manufacturing Process

The synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a multi-step process that typically begins with 3,5-dimethylpyridine. The overall strategy involves the N-oxidation of the pyridine ring, followed by nitration at the 4-position, and subsequent functionalization at the 2-methyl group.

G A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation (e.g., H₂O₂, Acetic Acid) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (H₂SO₄, HNO₃ or KNO₃) D 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine C->D Rearrangement/Hydrolysis (e.g., Acetic Anhydride then H₂O) E 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine D->E Acetylation (e.g., Acetyl Chloride or Acetic Anhydride)

Figure 1: Synthetic pathway for 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

  • To a solution of 3,5-dimethylpyridine in a suitable solvent like acetic acid, add hydrogen peroxide dropwise at a controlled temperature.

  • The reaction mixture is then heated to facilitate the N-oxidation.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by crystallization.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • The 3,5-dimethylpyridine-N-oxide is dissolved in concentrated sulfuric acid.[7][8]

  • A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid or potassium nitrate, is added portion-wise while maintaining a low temperature.[7][8]

  • The reaction mixture is then heated to drive the nitration at the 4-position.[7][8]

  • The reaction is quenched by pouring it onto ice, followed by neutralization with a base to precipitate the product.[8]

Step 3: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine

  • The 3,5-Dimethyl-4-nitropyridine-N-oxide is treated with a reagent like acetic anhydride. This initiates a rearrangement reaction, leading to the formation of an acetoxy intermediate at the 2-methyl position.

  • Subsequent hydrolysis of the acetate group, typically under acidic or basic conditions, yields the 2-hydroxymethyl derivative.

Step 4: Synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

  • The 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine is dissolved in an appropriate aprotic solvent.

  • An acetylating agent, such as acetyl chloride or acetic anhydride, is added, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acidic byproduct.

  • The reaction is stirred at room temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).

  • The final product is isolated through an aqueous workup to remove excess reagents and byproducts, followed by purification, typically via column chromatography or recrystallization.

Chemical Reactivity and Stability

The reactivity of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is governed by its key functional groups: the nitropyridine core and the acetyloxymethyl substituent.

G cluster_0 Key Reactive Sites Nitro Group (C4) Nitro Group at C4 (Excellent leaving group) Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Nitro Group (C4)->Nucleophilic Aromatic Substitution Enables reaction with nucleophiles Acetyloxymethyl Group (C2) Acetyloxymethyl Group at C2 (Susceptible to hydrolysis) Hydrolysis Hydrolysis Acetyloxymethyl Group (C2)->Hydrolysis Cleavage to hydroxymethyl

Figure 2: Logical relationships of the reactive sites.

The pyridine ring is rendered electron-deficient by the strongly electron-withdrawing nitro group at the 4-position. This electronic feature makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11][12] The nitro group can be readily displaced by a variety of nucleophiles, a critical step in the synthesis of omeprazole where a substituted benzimidazole thiol acts as the nucleophile.[13]

The acetyloxymethyl group at the 2-position is a protected form of a hydroxymethyl group. This ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which can be a consideration in downstream reaction planning.

In terms of stability, nitropyridine derivatives are generally stable under standard laboratory conditions but can be sensitive to strong reducing agents, which can reduce the nitro group. The compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.

Applications in Drug Development

The primary and most well-documented application of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is as a crucial building block in the multi-step synthesis of omeprazole and related proton pump inhibitors.[2] In this context, it serves as the electrophilic pyridine component that is coupled with the nucleophilic benzimidazole core of the final drug molecule. The strategic placement of the methyl and acetyloxymethyl groups, along with the activating nitro group, is essential for the successful construction of the target drug's molecular framework.

Safety and Handling

References

  • den Hertog, H. J. (1951). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-589.
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
  • Patel, D. R., & Patel, K. C. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4), 2539-2544.
  • ScienceMadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3- Amino-4-nitropyridine 1-oxide and 4.
  • den Hertog, H. J. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(2), 185-196.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Cost-Benefit Analysis.
  • Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 142885-95-8 | Product Name : 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0161967). Retrieved from [Link]

  • BenchChem. (2025). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Patsnap. (2017). A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Retrieved from [Link]

  • MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Exceptionally flexible quinodimethanes with multiple conformations: polymorph-dependent colour tone and emission of crystals. Retrieved from [Link]

  • Chemsrc. (2025). 3,5-Dimethyl-4-nitropyridine | CAS#:89693-88-9. Retrieved from [Link]

Sources

Exploratory

Molecular Structure, Weight, and Synthetic Utility of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine: A Technical Whitepaper

Executive Summary In the landscape of pharmaceutical manufacturing, the structural precision of intermediate compounds dictates the yield, purity, and scalability of Active Pharmaceutical Ingredients (APIs). 2-Acetyloxym...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical manufacturing, the structural precision of intermediate compounds dictates the yield, purity, and scalability of Active Pharmaceutical Ingredients (APIs). 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a pivotal, highly functionalized pyridine derivative. As a Senior Application Scientist, I have structured this whitepaper to deconstruct its molecular architecture, outline its mechanistic role in the synthesis of benzimidazole-based proton pump inhibitors (PPIs) such as Omeprazole, and provide a field-proven, self-validating experimental protocol for its synthesis.

Molecular Architecture & Physicochemical Profiling

The synthetic utility of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine stems directly from its highly orchestrated molecular structure. The compound features a pyridine core substituted with a strongly electron-withdrawing nitro group at the C4 position, which activates the ring for downstream nucleophilic substitutions. The C3 and C5 positions are occupied by electron-donating methyl groups that stabilize the ring, while the C2 position features an acetoxymethyl group—a protected alcohol critical for preventing premature side reactions during early-stage API synthesis.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine
Synonyms 2-Acetoxymethyl-3,5-dimethyl-4-nitropyridine; 4-Nitro-3,5-dimethyl-2-acetoxymethylpyridine
CAS Registry Number 142885-95-8
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Category Aromatics, Miscellaneous API Intermediates

Data supported by commercial reference standards 1.

Mechanistic Role in API Synthesis

In the industrial synthesis of Omeprazole, 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine serves as the critical bridge between the raw starting material (4-nitro-2,3,5-trimethylpyridine-N-oxide) and the final coupling precursor 2.

The formation of this compound relies on the Boekelheide Rearrangement . When the N-oxide precursor is treated with acetic anhydride, the N-oxide oxygen attacks the carbonyl group, forming an N-acetoxypyridinium intermediate. The acetate counterion abstracts a proton from the C2-methyl group, generating an anhydrobase. A subsequent [3,3]-sigmatropic rearrangement transfers the acetoxy group to the C2-methyl carbon, yielding the target acetoxymethyl derivative 3. This step is mathematically elegant, as it simultaneously functionalizes the C2 position while removing the N-oxide protecting group.

SyntheticPathway N_oxide 4-Nitro-2,3,5-trimethylpyridine-N-oxide (Starting Material) Ac2O Acetic Anhydride (Boekelheide Rearrangement) N_oxide->Ac2O Activation Acetoxymethyl 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (Target Intermediate) Ac2O->Acetoxymethyl Rearrangement Hydroxymethyl 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine (Hydrolysis) Acetoxymethyl->Hydroxymethyl Base Hydrolysis Chloromethyl 2-Chloromethyl-3,5-dimethyl-4-nitropyridine (Chlorination) Hydroxymethyl->Chloromethyl SOCl2 Omeprazole Omeprazole (API) Chloromethyl->Omeprazole Coupling & Oxidation

Synthetic pathway of Omeprazole highlighting the target intermediate.

Experimental Methodology: The Boekelheide Rearrangement

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes causality (why the action is performed) and an In-Process Control (IPC) to verify success before proceeding.

ExperimentalWorkflow Step1 1. Reagent Prep Dissolve N-oxide in Ac2O Step2 2. Thermal Activation Heat to 90-100°C Step1->Step2 Step3 3. Vacuum Concentration Remove excess Ac2O Step2->Step3 Step4 4. Neutralization Quench with NaHCO3 (aq) Step3->Step4 Step5 5. Extraction & Drying DCM extraction, Na2SO4 Step4->Step5 Step6 6. Crystallization Purify target compound Step5->Step6

Step-by-step experimental workflow for the Boekelheide rearrangement.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Action: Suspend 1.0 equivalent of 4-nitro-2,3,5-trimethylpyridine-N-oxide in 5.0 equivalents of acetic anhydride (Ac₂O) under an inert nitrogen atmosphere.

  • Expert Causality: Acetic anhydride acts as both the solvent and the electrophilic activating agent. An excess is required to drive the equilibrium of the N-acetoxypyridinium intermediate formation.

Step 2: Thermal Activation

  • Action: Gradually heat the reaction mixture to 90–100 °C and maintain for 2–4 hours.

  • Expert Causality: The [3,3]-sigmatropic rearrangement requires thermal energy to overcome the activation barrier. Exceeding 100 °C risks thermal degradation of the nitro group, leading to dark, tarry impurities.

  • Self-Validation (IPC): Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The reaction is self-validated as complete when the N-oxide starting material peak is <1.0% relative area.

Step 3: Vacuum Concentration

  • Action: Cool the mixture to 40 °C and remove excess acetic anhydride under reduced pressure (vacuum distillation).

  • Expert Causality: Removing Ac₂O prior to aqueous quenching prevents a violent, highly exothermic hydrolysis reaction that could thermally cleave the newly formed ester bond of the target compound.

Step 4: Neutralization and Quenching

  • Action: Dilute the concentrated residue in dichloromethane (DCM) and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 7.5–8.0.

  • Expert Causality: A mild base like NaHCO₃ neutralizes residual acetic acid without causing base-catalyzed hydrolysis of the crucial acetoxymethyl ester. Stronger bases (like NaOH) would prematurely yield the hydroxymethyl derivative 2.

Step 5: Extraction and Drying

  • Action: Separate the organic DCM layer. Extract the aqueous layer twice more with DCM. Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate.

Step 6: Crystallization

  • Action: Recrystallize the crude product from a mixture of isopropyl alcohol and heptane.

  • Self-Validation (IPC): The formation of pale yellow to off-white crystals indicates successful exclusion of polar degradation byproducts.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, the following analytical signatures must be verified:

  • High-Performance Liquid Chromatography (HPLC): Purity must be ≥98.0%. The primary impurity to monitor is the unreacted N-oxide or the prematurely hydrolyzed 2-hydroxymethyl derivative.

  • ¹H-NMR (CDCl₃):

    • A distinct singlet at ~5.2 ppm, integrating for 2 protons, confirming the -CH₂-O- methylene bridge.

    • A singlet at ~2.1 ppm, integrating for 3 protons, confirming the acetate (-OCOCH₃) methyl group.

    • Singlets at ~2.3 ppm and ~2.4 ppm for the C3 and C5 methyl groups on the pyridine ring.

  • Mass Spectrometry (ESI-MS): An [M+H]⁺ peak at m/z 225.2, corresponding to the molecular weight of 224.21 g/mol 1.

References

  • Pharmaffiliates Product Specification: 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS 142885-95-8). Pharmaffiliates. 1

  • US Patent 6,303,787 B1: Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Google Patents. 2

  • EP Patent 0484265 A1: A process for the preparation of omeprazol. Google Patents. 3

Sources

Foundational

A Technical Guide to the Strategic Role of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine in Omeprazole API Synthesis

Abstract Omeprazole, a cornerstone proton pump inhibitor (PPI), has revolutionized the treatment of acid-related gastrointestinal disorders.[1] Its synthesis is a multi-step endeavor where the strategic construction of i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Omeprazole, a cornerstone proton pump inhibitor (PPI), has revolutionized the treatment of acid-related gastrointestinal disorders.[1] Its synthesis is a multi-step endeavor where the strategic construction of its two core heterocyclic units—a substituted benzimidazole and a pyridine ring—is paramount. This technical guide provides an in-depth analysis of a robust synthetic pathway that proceeds via nitrated pyridine intermediates. We will focus specifically on the genesis and pivotal role of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine , an essential intermediate that facilitates the controlled and high-yield functionalization of the pyridine moiety, ultimately leading to the successful synthesis of high-purity Omeprazole API. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific, industrially relevant synthetic route.

Introduction to Omeprazole Synthesis: The Core Challenge

The chemical structure of omeprazole, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, features a methylsulfinyl bridge linking the C2 position of a benzimidazole ring to the C2-methyl position of a pyridine ring. The primary challenges in its synthesis involve the precise assembly of these two fragments and the final, delicate oxidation of a thioether intermediate to the desired sulfoxide.[2][3] Over-oxidation to the corresponding sulfone is a common impurity that must be meticulously avoided.

Numerous synthetic strategies have been developed to optimize yield, purity, and scalability.[4][5] The pathway discussed herein, often referred to as the "nitropyridine route," is a notable approach that offers excellent control over the introduction of key functional groups. This route hinges on the transformation of a stable, functionalized intermediate: 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

The Nitropyridine Pathway: A Strategic Overview

The logic of this pathway is to build the required pyridine precursor in a stepwise manner, starting from a readily available material like 2,3,5-trimethylpyridine. The nitro group serves as a temporary placeholder that is later displaced to install the final 4-methoxy group. The key challenge is to activate the methyl group at the 2-position of the pyridine ring to enable its coupling with the benzimidazole core. This is where 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine becomes critical.

The overall workflow can be visualized as a sequence of activation, coupling, and final modification.

G cluster_activation Pyridine Ring Functionalization cluster_coupling Backbone Assembly cluster_final Final Transformations A 4-Nitro-2,3,5-trimethyl- pyridine-N-oxide B 2-Acetyloxymethyl-3,5-dimethyl- 4-nitropyridine A->B Rearrangement C 2-Hydroxymethyl-3,5-dimethyl- 4-nitropyridine B->C Base Hydrolysis D 2-Chloromethyl-3,5-dimethyl- 4-nitropyridine C->D Chlorination F Thioether Intermediate (Nitro-Substituted) D->F S-Alkylation E 2-Mercapto-5- methoxybenzimidazole E->F G Thioether Intermediate (Methoxy-Substituted) F->G Methoxylation H Omeprazole API G->H Controlled Oxidation G A 4-Nitro-2,3,5-trimethyl- pyridine-N-oxide C 2-Acetyloxymethyl-3,5-dimethyl- 4-nitropyridine A->C Boekelheide Rearrangement B Acetic Anhydride B->C Boekelheide Rearrangement

Caption: The key rearrangement step to form the acetoxymethyl intermediate.

Experimental Protocol: Synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine [6][7]

  • Heat acetic anhydride (approx. 3.9 molar equivalents) to 60°C in a suitable reaction vessel.

  • Prepare a solution of 4-nitro-2,3,5-trimethylpyridine N-oxide (1.0 molar equivalent) in glacial acetic acid.

  • Add the N-oxide solution to the heated acetic anhydride under constant stirring.

  • Increase the temperature to approximately 110°C and maintain for 30-60 minutes to ensure the completion of the rearrangement.

  • After the reaction, distill off the excess acetic anhydride and acetic acid under reduced pressure.

  • Cool the residue and neutralize the remaining acids with an aqueous sodium hydroxide solution.

  • Extract the product into a suitable organic solvent, such as dichloromethane. The resulting organic layer contains the target compound, 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

Base Hydrolysis: A Critical Choice for Purity

The acetoxy group is a good leaving group, but the hydroxyl group it can be converted to is more versatile for the next step. Therefore, the acetoxymethyl intermediate is hydrolyzed.

Causality Behind the Choice: A crucial decision in this synthesis is the use of a base (e.g., NaOH) for hydrolysis instead of acid. [8]Acid-catalyzed hydrolysis (e.g., with HCl) introduces chloride ions into the reaction mixture. Under acidic conditions, these chloride ions can displace the 4-nitro group on the pyridine ring, a significant side reaction that generates a 4-chloro impurity. [9][8]This impurity is difficult to remove and can carry through to the final API. By using base hydrolysis, this side reaction is completely avoided, ensuring a purer stream for the subsequent chlorination step. [9] Experimental Protocol: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine [8][10]

  • Take the organic extract containing 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine from the previous step.

  • Add an aqueous solution of sodium hydroxide (e.g., 30%) to the organic layer.

  • Stir the biphasic mixture vigorously at ambient temperature for several hours to effect hydrolysis.

  • Separate the organic layer, wash it with water to remove residual base, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Evaporation of the solvent yields 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine, which can be further purified by recrystallization.

Chlorination: Preparing the Electrophile

The final step in preparing the pyridine moiety is the conversion of the hydroxymethyl group into a chloromethyl group. This transforms the activated carbon into a potent electrophile, ready for coupling with the benzimidazole nucleophile.

Experimental Protocol: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-nitropyridine [7][8]

  • Dissolve the purified 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine in a suitable solvent like dichloromethane.

  • Cool the solution to a low temperature (0-15°C).

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the cooled solution.

  • Stir the reaction mixture for 1-2 hours at this temperature.

  • Upon completion, the reaction is typically quenched carefully with ice water. In a critical process step to maintain purity, the resulting acidic solution containing the hydrochloride salt of the product is immediately neutralized with a base to isolate the free base form of 2-chloromethyl-3,5-dimethyl-4-nitropyridine, preventing potential side reactions associated with the acid salt. [9][8]

Assembly of the Omeprazole Thioether Backbone

With the reactive pyridine electrophile in hand, the next stage is to couple it with the benzimidazole nucleophile.

The Nucleophile: 2-Mercapto-5-methoxybenzimidazole

This key intermediate is synthesized by reacting 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. [11][12]This one-pot cyclization reaction is efficient and widely used.

The Coupling Reaction (S-Alkylation)

This is the crucial bond-forming step where the two heterocyclic systems are joined. The reaction is a classic nucleophilic substitution (Sₙ2), where the thiolate anion of the benzimidazole attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Experimental Protocol: Synthesis of 5-methoxy-2-(((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole [9][7][8]

  • Dissolve 2-chloromethyl-3,5-dimethyl-4-nitropyridine in a protic solvent such as ethanol.

  • In a separate vessel, dissolve 2-mercapto-5-methoxybenzimidazole in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide) to generate the thiolate anion in situ. A phase transfer catalyst (e.g., tetrabutylammonium bromide) may be added to facilitate the reaction. [6][7]3. Add the solution of the pyridine derivative to the benzimidazole solution.

  • Stir the reaction mixture at room temperature for several hours (e.g., 4-6 hours).

  • Dilute the reaction mass with water to precipitate the crude product.

  • Filter the solid, wash with water, and dry. The product can be recrystallized from a suitable solvent to achieve high purity, with levels of the corresponding 4-chloro impurity below 0.1%. [9][8]

Final Transformations to Omeprazole API

Methoxylation: Installing the Final Group

The nitro group on the pyridine ring is now replaced by the required methoxy group. This is achieved via a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of the Sulfide Intermediate (Pyrmetazole) [6][8]

  • Reflux the nitro-thioether intermediate with a solution of sodium methoxide in methanol. Potassium carbonate is often added to facilitate the reaction.

  • The reaction is typically monitored by TLC until the starting material is consumed.

  • After cooling, the product, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (also known as pyrmetazole or omeprazole sulfide), is isolated.

Controlled Oxidation: The Final, Critical Step

The final transformation is the oxidation of the sulfide to a sulfoxide. This step is critical, as under- or over-oxidation can lead to significant impurities.

Causality Behind the Choice of Reagent: Mild oxidizing agents are required to stop the reaction at the sulfoxide stage. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or hydrogen peroxide in the presence of a catalyst like ammonium molybdate. [6][13][14]The reaction is performed at low temperatures (e.g., -25°C to 0°C) to enhance selectivity and minimize the formation of the sulfone byproduct. [2][7] Experimental Protocol: Synthesis of Omeprazole [2][7]

  • Dissolve the sulfide intermediate in a suitable solvent, such as ethyl acetate or dichloromethane.

  • Cool the solution to a low temperature (e.g., -25°C).

  • Slowly add a solution of the oxidizing agent (e.g., peracetic acid) while maintaining the low temperature.

  • Stir the mixture for a short period (e.g., 30 minutes) after the addition is complete.

  • Adjust the pH of the reaction mixture to basic (e.g., pH 8) with an aqueous base like sodium hydroxide to precipitate the omeprazole.

  • Filter the product, wash with water, and purify by recrystallization from a suitable solvent like methanol to yield high-purity Omeprazole API.

Data Summary & Process Insights

The yields of each step are crucial for the overall efficiency of the process. The following table provides representative data gathered from public domain sources.

StepStarting MaterialProductTypical YieldReference(s)
Rearrangement & Hydrolysis 4-Nitro-2,3,5-trimethylpyridine-N-oxide2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine~73%[7]
Coupling (S-Alkylation) 2-Chloromethyl-3,5-dimethyl-4-nitropyridine5-methoxy-2-(((3,5-dimethyl-4-nitro-2-pyridinyl)methyl)thio)-1H-benzimidazole69-91%[6][7]
Oxidation 5-methoxy-2-[[(4-methoxy-3,5-dimethyl...])thio]-1H-benzimidazoleOmeprazole~85%[7]

Conclusion

The nitropyridine-based synthesis of omeprazole is a powerful and well-controlled industrial process. Within this pathway, 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine emerges not merely as a transient molecule, but as a strategic, stable intermediate. Its formation via a Boekelheide-type rearrangement is the key step that activates an otherwise inert methyl group for subsequent transformations. The careful, stepwise conversion of this intermediate through hydrolysis and chlorination, followed by coupling and final modifications, demonstrates a synthesis built on principles of chemical logic and process control. Understanding the causality behind each step—particularly the use of base hydrolysis to prevent critical impurities—provides invaluable insight for any scientist or professional involved in the development and manufacturing of this vital pharmaceutical agent.

References

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • D'souza, R., & Khadse, B. G. (2003). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Heterocyclic Chemistry, 13(2), 185-186.
  • ResearchGate. (n.d.). Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes | Request PDF. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. Available at: [Link]

  • Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • PrepChem.com. (2025). Synthesis of 2-mercapto-5-methoxybenzimidazole. Retrieved from [Link]

  • White Rose eTheses Online. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

  • Saini, S., et al. (2023). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Retrieved from [Link]

  • Justia Patents. (1999). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). EP0484265A1 - A process for the preparation of omeprazol.
  • ResearchGate. (2019). Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles.
  • Taylor & Francis Online. (2025). Optimization of the manufacturing process of a pediatric omeprazole enteric pellets suspension: Full Factorial Design. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methoxy-2-mercaptobenzimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303018A - Synthetic method of omeprazole intermediate.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Proton Pump Inhibitors.
  • Google Patents. (n.d.). US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.
  • Metoree. (2023). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805193B - A kind of preparation method of omeprazole intermediate.
  • Google Patents. (n.d.). EP1085019A1 - Omeprazole synthesis.
  • European Patent Office. (2000). Omeprazole synthesis - EP 1085019 A1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009066309A2 - Process for preparation of omeprazole.
  • MDPI. (2023). Optimisation of the Manufacturing Process of Organic-Solvent-Free Omeprazole Enteric Pellets for the Paediatric Population: Full Factorial Design. Retrieved from [Link]

  • Preprints.org. (2025). Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. Retrieved from [Link]

  • Preprints.org. (2025). Formulation, Optimization, and Evaluation of Immediate-Release Tablets of Omeprazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of omeprazole.[5]. Retrieved from [Link]

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Exploratory

Thermodynamic stability of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine intermediate

An In-Depth Technical Guide to the Thermodynamic Stability of the Pharmaceutical Intermediate 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Abstract This technical guide provides a comprehensive framework for evaluating...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of the Pharmaceutical Intermediate 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS No: 142885-95-8), a key intermediate in pharmaceutical synthesis. Given the limited publicly available data on this specific molecule, this document leverages established principles from the analysis of related nitroaromatic compounds and heterocyclic N-oxides to construct a robust, field-proven methodology for its characterization.[1][2] We detail essential experimental protocols, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a systematic approach to forced degradation studies. The guide elucidates potential degradation pathways based on the compound's functional groups and provides insights into data interpretation for risk assessment, safe handling, and storage. This document is intended for researchers, process chemists, and drug development professionals tasked with ensuring the safety, quality, and consistency of this critical intermediate.

Introduction

The journey of a drug from laboratory synthesis to market is underpinned by a rigorous understanding of the chemical and physical properties of all constituent materials, including active pharmaceutical ingredients (APIs) and their synthetic intermediates. The stability of these intermediates is not merely a matter of academic interest; it is a critical parameter that dictates process safety, product purity, and ultimately, the efficacy and safety of the final drug product.[3][4]

The Role of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine in Synthesis

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine serves as a crucial building block in the synthesis of complex pharmaceutical compounds. While its direct applications are proprietary, its structure suggests it is a precursor for substituted pyridines, a common motif in medicinal chemistry. The synthesis of such intermediates often involves multi-step processes where the stability of each isolated compound is paramount for achieving high yield and purity in subsequent steps. For instance, the synthesis of related substituted pyridine derivatives often starts from pyridine N-oxides, which are then functionalized.[5][6][7] The presence of a nitro group and an acetyloxymethyl side chain points to a molecule designed for specific, sequential chemical transformations.

The Critical Importance of Thermodynamic Stability

Understanding the thermodynamic stability of an intermediate like 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is essential for several reasons:

  • Process Safety: Nitroaromatic compounds are known for their energetic nature and potential for thermal runaway reactions.[8][9] Determining the onset of decomposition and the energy released is crucial for designing safe manufacturing processes, especially during heating, distillation, or drying steps.

  • Product Quality and Purity: Degradation of the intermediate introduces impurities into the reaction stream, which can be difficult to remove and may compromise the quality of the final API.[10]

  • Storage and Shelf-Life: Establishing stable storage conditions (temperature, humidity, light exposure) prevents degradation over time, ensuring the material remains within specification until it is used.[11]

  • Regulatory Compliance: Regulatory bodies require comprehensive stability data to ensure the consistency and safety of the entire manufacturing process.[11]

Physicochemical and Structural Characteristics

A thorough stability investigation begins with an analysis of the molecule's inherent structural features.

Molecular Structure and Functional Group Analysis

The structure of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine contains several functional groups that dictate its reactivity and stability profile:

  • 4-Nitro Group: This strong electron-withdrawing group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 4-position.[12][13] The C-NO2 bond can be a site of homolytic cleavage at high temperatures, and the nitro group itself is susceptible to reduction.[14][15][16]

  • Pyridine Ring: A heterocyclic aromatic system that provides a stable core but whose reactivity is heavily modulated by its substituents.

  • Acetyloxymethyl Group: This ester-containing side chain is susceptible to both acidic and basic hydrolysis, which would cleave the ester bond to yield the corresponding alcohol and acetic acid.

  • Methyl Groups: The two methyl groups at the 3- and 5-positions are generally stable but can influence the overall electronic properties and steric accessibility of the ring.

Tabulated Physicochemical Properties
PropertyValueSource
CAS Number 142885-95-8[2]
Molecular Formula C₁₀H₁₂N₂O₄[2]
Molecular Weight 224.21 g/mol [2]
Appearance (Predicted) Yellow crystalline solid[1]
Melting Point Not explicitly available; requires experimental determination via DSC.
Decomposition Temp. Not explicitly available; requires experimental determination via TGA/DSC.

Core Methodologies for Thermal Stability Assessment

A combination of thermal analysis techniques provides a quantitative understanding of a material's behavior as a function of temperature.[17]

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying melting points, phase transitions, and exothermic decomposition events.[4] For a compound like this, a sharp melting endotherm followed by a large, sharp exotherm would indicate decomposition occurring soon after melting, a potentially hazardous scenario.

Protocol 3.1.1: DSC Analysis

Objective: To determine the melting point, purity, and thermal decomposition profile of the intermediate.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well beyond any expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Record the heat flow as a function of temperature. Identify the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition) events. Integrate the peak areas to quantify the enthalpy of these transitions (ΔH).

Thermogravimetric Analysis (TGA) for Decomposition Profiling

TGA measures the change in mass of a sample as a function of temperature or time.[18] It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with different decomposition stages.[19]

Protocol 3.2.1: TGA Analysis

Objective: To determine the thermal stability and decomposition temperature range of the intermediate.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance within the furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Analysis: Plot the sample mass (or mass percentage) versus temperature. The resulting curve is the TG curve. The first derivative of this curve (the DTG curve) shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates. The onset temperature of mass loss (T₅%, the temperature at which 5% mass loss occurs) is a key indicator of thermal stability.[20][21]

Kinetic Analysis of Decomposition

For advanced safety assessments, the kinetic parameters of the decomposition reaction (activation energy Eₐ, pre-exponential factor A) can be determined. Isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) or Friedman methods, utilize data from multiple TGA or DSC experiments performed at different heating rates (e.g., 2, 5, 10, 20 °C/min) to calculate these parameters without assuming a specific reaction model.[22][23] A high activation energy suggests that the decomposition rate is highly sensitive to temperature changes.

Forced Degradation Studies: Elucidating Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability evaluation that involves subjecting the compound to harsh conditions to accelerate its decomposition.[4][12] This process helps identify likely degradation products and establish the intrinsic stability of the molecule.[4]

Rationale and Experimental Design

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation products are not overly represented. The conditions should be more strenuous than typical storage conditions. A standard set of stress conditions includes acid hydrolysis, base hydrolysis, oxidation, photolysis, and thermal stress.[12]

G cluster_prep Preparation cluster_stress Stress Conditions (24-48h) cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN/MeOH) Acid Acidic Hydrolysis (1 M HCl, 80°C) Stock->Acid Base Basic Hydrolysis (1 M NaOH, 80°C) Stock->Base Oxid Oxidative Stress (3% H₂O₂, RT) Stock->Oxid Photo Photolytic Stress (UV/Vis Light, RT) Stock->Photo Thermal Thermal Stress (Solid, 100°C) Stock->Thermal Analysis Sample Analysis (HPLC-UV/PDA, LC-MS) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Thermal->Analysis ID Identify & Quantify Degradation Products Analysis->ID

Diagram 1: Experimental workflow for a forced degradation study.

Protocol 4.1.1: Forced Degradation Study Workflow

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[24]

    • Thermal Degradation: Place the solid compound in a controlled temperature oven at 100°C for 48 hours.[12] Dissolve a portion in the solvent for analysis.

    • Photodegradation: Expose a solution (e.g., 100 µg/mL) to a light source providing illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/square meter.[12] A control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Analytical Oversight: HPLC and LC-MS for Degradant Profiling

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active compound in the presence of its degradation products.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Photodiode Array (PDA) detection is the primary technique for separating the parent compound from its degradants and quantifying them.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is essential for identifying the molecular weights of the degradation products, which provides crucial information for elucidating their structures.[24]

Predicted Degradation Mechanisms

Based on the functional groups present, several degradation pathways can be anticipated.

G Parent 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Hydrolysis Hydrolysis Parent->Hydrolysis Hydrolysis (H⁺ or OH⁻) Nitro_Reduction Nitro_Reduction Parent->Nitro_Reduction Reduction (e.g., reducing agents) Nitro_Subst Nitro_Subst Parent->Nitro_Subst Nucleophilic Substitution (e.g., strong nucleophiles) Rearrange Rearrange Parent->Rearrange Thermal / Photolytic Stress

Diagram 2: Predicted degradation pathways for the intermediate.

Hydrolytic Cleavage of the Acetyloxymethyl Ester

The ester linkage is a likely point of failure under both acidic and basic conditions. This would result in the formation of 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine and acetic acid. This is often a primary degradation pathway for ester-containing pharmaceutical compounds.

Transformations of the 4-Nitro Group
  • Reduction: The nitro group is susceptible to reduction, which could lead to nitroso, hydroxylamino, or amino derivatives, especially if trace metals or reducing agents are present.[12]

  • Nucleophilic Substitution: The strong electron-withdrawing effect of the nitro group and the pyridine nitrogen makes the C4 position susceptible to attack by strong nucleophiles, potentially displacing the nitro group.[12]

Thermal and Photolytic Rearrangements

At elevated temperatures, nitroaromatic compounds can undergo complex decomposition reactions, potentially involving intramolecular rearrangements or homolytic cleavage of the C-NO₂ bond, which can initiate radical chain reactions.[15][20] Similarly, aromatic nitro compounds and N-oxides can be sensitive to UV light, leading to complex degradation pathways that may involve ring cleavage or rearrangement.[12][25]

Data Interpretation and Risk Assessment

Integrating DSC and TGA Data

The combination of DSC and TGA provides a powerful snapshot of thermal risk.

ParameterInterpretationImplication
TGA Onset (T₅%) Temperature at which significant mass loss begins.A lower T₅% indicates lower thermal stability.[20][21]
DSC Melting Point (Tₘ) Temperature of solid-to-liquid phase transition.Provides purity information (sharper peak = higher purity).
DSC Decomposition (Tₑₓₒ) Onset temperature of the exothermic decomposition.A critical safety parameter.
ΔT (Tₑₓₒ - Tₘ) Temperature difference between melting and decomposition.A small ΔT (< 50 °C) suggests a high risk of decomposition in the molten state and requires strict temperature control.
Decomposition Enthalpy (ΔH) Energy released during decomposition.A large ΔH indicates a highly energetic and potentially explosive decomposition.
Summarizing Forced Degradation Results

The results from the forced degradation study should be tabulated to clearly identify the compound's vulnerabilities.

Stress Condition% DegradationMajor Degradation Products Identified
Acid Hydrolysis (1M HCl) e.g., 15%e.g., 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine
Base Hydrolysis (1M NaOH) e.g., 45%e.g., Extensive decomposition, multiple products
Oxidation (3% H₂O₂) e.g., 5%e.g., N-Oxide formation
Thermal (100°C) e.g., < 2%e.g., No significant degradation
Photolytic (UV/Vis) e.g., 8%e.g., Rearrangement products

This table allows for a quick assessment, indicating, for example, a high sensitivity to basic conditions and relative stability to thermal stress under the tested conditions.

Recommendations for Safe Handling and Storage

Based on the likely properties of a nitroaromatic heterocyclic compound, the following preliminary recommendations should be followed, pending experimental verification:

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidative and hydrolytic degradation.

  • Handling: Avoid exposure to high temperatures, strong bases, and strong acids. Use appropriate personal protective equipment (PPE), as nitroaromatic compounds can be toxic.[8] Grounding of equipment is necessary to prevent ignition from static discharge.

  • Process Control: Any process step involving heating should be carefully controlled and kept well below the determined onset of exothermic decomposition.

Conclusion

The thermodynamic stability of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a critical attribute that must be thoroughly investigated to ensure process safety, product quality, and regulatory compliance. Although specific data for this intermediate is scarce, a systematic evaluation using standard thermal analysis techniques (DSC, TGA) and a comprehensive forced degradation study provides the necessary framework for its characterization. By understanding its intrinsic vulnerabilities to heat, pH, oxidation, and light, scientists and engineers can develop robust manufacturing processes, define appropriate storage conditions, and mitigate the risks associated with this energetically substituted heterocyclic intermediate.

References

  • Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Kinetic analysis of the thermal decomposition of copper (I) complexes with heterocyclic thiones. ResearchGate.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH).
  • Technical Support Center: 3-Amino-4-nitropyridine Degradation Pathways. Benchchem.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ASM Journals.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.
  • Kinetics of the Thermal Decomposition of Biomass. ACS Publications.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
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  • Kinetic analysis of the thermal decomposition of copper (I) complexes with heterocyclic thiones in. AKJournals.
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Method

Title: Step-by-Step Synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine: A Modular Approach to Functionalized Heterocyclic Scaffolds

An Application Note for Medicinal and Process Chemistry Professionals Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, a highly functionalized heterocyclic building block with significant potential in drug discovery and development. The synthetic strategy is presented as a robust three-step sequence commencing from commercially available 2,3,5-trimethylpyridine (2,3,5-collidine). The core transformations include a directed N-oxidation, a regioselective C4-nitration, and a final functionalization of the C2-methyl group via the Boekelheide rearrangement. This document details the underlying chemical principles, provides field-tested protocols, and explains the causality behind critical experimental choices to ensure reproducibility and high yield.

Introduction

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them ideal for modulating pharmacological activity. The targeted synthesis of polysubstituted pyridines is therefore a critical endeavor for researchers. The title compound, 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, is a versatile intermediate. The nitro group can be readily reduced to an amine for further derivatization, the acetyloxymethyl handle provides a site for linker attachment or modification, and the methyl groups can be used to fine-tune steric and electronic properties.

This guide details a logical and efficient pathway to this molecule, designed to be accessible to researchers in both academic and industrial settings. The synthesis is broken down into three distinct, high-yielding stages:

  • N-Oxidation: Conversion of the starting 2,3,5-collidine to its corresponding N-oxide. This initial step is crucial as it electronically activates the pyridine ring for the subsequent electrophilic substitution and is a prerequisite for the final rearrangement.

  • Regioselective Nitration: Introduction of a nitro group at the C4 position. The N-oxide functionality expertly directs the nitration away from the more sterically hindered C6 position, ensuring high regioselectivity.

  • Boekelheide Rearrangement: Functionalization of the C2-methyl group using acetic anhydride. This classic reaction proceeds through a fascinating[1][1]-sigmatropic rearrangement to yield the desired acetyloxymethyl product.[2][3]

Overall Synthetic Scheme

The complete three-step synthesis is outlined below. Each stage is designed to produce an intermediate that can be purified and characterized before proceeding to the next step, providing clear checkpoints for reaction monitoring.

Synthetic_Pathway Start 2,3,5-Trimethylpyridine Step1_Product 2,3,5-Trimethylpyridine N-Oxide Start->Step1_Product Step 1: N-Oxidation (H₂O₂ / Acetic Acid) Step2_Product 2-Methyl-3,5-dimethyl-4-nitropyridine N-Oxide Step1_Product->Step2_Product Step 2: Nitration (HNO₃ / H₂SO₄) Final_Product 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Step2_Product->Final_Product Step 3: Boekelheide Rearrangement (Acetic Anhydride) Boekelheide_Mechanism cluster_0 O-Acylation cluster_1 Deprotonation cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Rearomatization A N-Oxide Intermediate B O-Acetylpyridinium Ion A->B + Ac₂O - AcO⁻ C Ylide Formation B->C + AcO⁻ - AcOH D Rearranged Intermediate C->D Concerted Shift E Final Product D->E Tautomerization

Sources

Application

Application Note: Handling, Storage, and Synthetic Utilization of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

Executive Summary 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS: 142885-95-8) is a highly specialized electrophilic intermediate utilized extensively in the multi-step synthesis of benzimidazole-based proton pump i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS: 142885-95-8) is a highly specialized electrophilic intermediate utilized extensively in the multi-step synthesis of benzimidazole-based proton pump inhibitors (PPIs), such as Omeprazole and Esomeprazole[1]. Due to its highly reactive functional groups—specifically the nitroaromatic system and the acetoxymethyl ester—strict laboratory protocols must be enforced. Improper handling can lead to premature degradation, compromised synthetic yields, and significant safety risks[2]. This application note details the causality-driven best practices for managing this compound in research and drug development environments.

Physicochemical Profiling & Causality of Hazards

Understanding the molecular architecture of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is essential for predicting its behavior under laboratory conditions.

PropertyValueMechanistic Implication
CAS Number 142885-95-8Unique identifier for safety tracking and inventory management[3].
Molecular Formula C10H12N2O4High oxygen-to-carbon ratio due to the presence of nitro and ester groups.
Molecular Weight 224.21 g/mol Critical for precise stoichiometric calculations during downstream coupling[4].
Functional Groups Pyridine ring, Nitro group, Acetoxymethyl esterDefines the reactivity profile, solubility, and degradation pathways[1].

Mechanistic Hazard Assessment:

  • Nitroaromatic Instability: The nitro group at the 4-position of the pyridine ring is a strong electron-withdrawing group. Exposure to strong reducing agents or excessive thermal stress can trigger rapid, exothermic decomposition[5].

  • Ester Hydrolysis: The acetoxymethyl ester is highly susceptible to nucleophilic attack by ambient moisture. Uncontrolled exposure to high humidity leads to spontaneous hydrolysis, prematurely yielding 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine[2].

  • Systemic Toxicity: Pyridine derivatives are lipophilic enough to permeate standard latex gloves, potentially causing transdermal systemic toxicity and local dermatitis[6].

Causality-Driven Storage Protocols

To maintain the structural integrity of the compound over time, storage conditions must actively suppress its inherent degradation pathways.

G N1 Storage Setup N2 Temperature: 2-8°C N1->N2 N3 Atmosphere: Argon/N2 N1->N3 N4 Vessel: Amber Glass N1->N4 N5 Prevents Ester Hydrolysis N2->N5 Low Kinetic Energy N3->N5 Moisture Exclusion N6 Prevents Photodegradation N4->N6 UV Blocking

Causality-driven storage parameters for maintaining compound stability.

  • Thermal Control (2-8°C): Storing the compound in a refrigerated environment lowers the kinetic energy available for spontaneous ester hydrolysis and slows any potential auto-oxidation of the pyridine ring[7].

  • Inert Atmosphere: Vials must be backfilled with ultra-pure Argon or Nitrogen. Displacing oxygen and atmospheric moisture prevents the nucleophilic cleavage of the acetate group[7].

  • Actinic Light Protection: Amber glass vials are mandatory. UV radiation can excite the nitroaromatic system, leading to complex photolytic degradation and polymerization[5].

Laboratory Handling Practices

Standard operating procedures (SOPs) must be tailored to the specific toxicological profile of nitropyridine derivatives.

  • Ventilation: All manipulations (weighing, dissolution, transfer) must be performed inside a Class II chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized dust, which can cause severe respiratory irritation[8].

  • Personal Protective Equipment (PPE):

    • Gloves: Use heavy-duty Nitrile gloves (breakthrough time >240 minutes). Latex is permeable to pyridine derivatives and must be avoided[6].

    • Tools: Utilize anti-static, non-sparking spatulas. Fine dust clouds of nitroaromatic compounds present a deflagration hazard if ignited by static discharge[6].

Experimental Protocol: Base-Catalyzed Hydrolysis

In the industrial synthesis of Omeprazole, 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is first hydrolyzed to 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine[1]. The following self-validating protocol outlines this transformation on a laboratory scale.

G A 2-Acetyloxymethyl-3,5-dimethyl -4-nitropyridine B 2-Hydroxymethyl-3,5-dimethyl -4-nitropyridine A->B Base Hydrolysis C 2-Chloromethyl-3,5-dimethyl -4-methoxypyridine B->C Chlorination & Methoxylation D Omeprazole (PPI) C->D Benzimidazole Coupling & Oxidation

Chemical synthesis workflow from 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine to Omeprazole.

Objective: To selectively cleave the acetate ester without degrading the nitro group or the pyridine ring.

Materials:

  • 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 eq)

  • Methanol (Anhydrous)

  • Deionized Water

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine in anhydrous methanol (10 mL per gram of substrate). Causality: Methanol acts as an excellent solvent for the pyridine derivative while remaining miscible with the aqueous base.

  • Base Addition: Cool the solution to 0-5°C using an ice bath. Slowly add 1.2 equivalents of an aqueous NaOH solution (2M) dropwise over 15 minutes. Causality: The reaction is exothermic. Cooling prevents localized heating that could trigger unwanted side reactions at the nitro group[1].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validate the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot (lower Rf) confirms successful ester cleavage.

  • Quenching & Extraction: Once TLC confirms completion, neutralize the reaction mixture with 1M HCl to a pH of ~7.0. Extract the aqueous layer three times with Dichloromethane (DCM). Causality: Neutralization prevents the formation of water-soluble phenoxide-like salts, ensuring the product partitions efficiently into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine can be recrystallized from a suitable solvent mixture (e.g., ethyl acetate/hexane) to achieve >99% purity[1].

References

  • Pharmaffiliates. "CAS No : 142885-95-8 | Product Name : 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine". Source: pharmaffiliates.com. URL: [Link]

  • Google Patents. "US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates". Source: google.com.
  • Google Patents. "EP0484265A1 - A process for the preparation of omeprazol". Source: google.com.

Sources

Method

Chromatographic purification techniques for 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

Application Note: Chromatographic Purification of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Introduction & Strategic Context 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS: 142885-95-8)[1] is a highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Purification of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

Introduction & Strategic Context

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS: 142885-95-8)[1] is a highly functionalized pyridine derivative that serves as a pivotal intermediate in the total synthesis of benzimidazole-based proton pump inhibitors (PPIs), such as Omeprazole and Lansoprazole[2]. The molecule is typically synthesized via the Polonovski-type rearrangement of 4-nitro-2,3,5-trimethylpyridine N-oxide using acetic anhydride at elevated temperatures (70–90 °C)[3].

While this rearrangement is effective, it generates a complex crude mixture containing unreacted N-oxide precursors, structurally similar isomeric byproducts, and hydrolysis degradants (such as 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine)[3]. Because downstream steps involve nucleophilic substitutions that are highly sensitive to steric and electronic purity, rigorous chromatographic isolation of the target acetoxymethyl ester is mandatory.

Physicochemical Profiling & Chromatographic Rationale

Designing a self-validating chromatographic system requires a deep understanding of the molecule's physicochemical state under mobile phase conditions.

Table 1: Physicochemical Properties & Chromatographic Implications

ParameterValueChromatographic Implication
Molecular Formula C₁₀H₁₂N₂O₄Moderately lipophilic; highly suitable for Reversed-Phase (RP) HPLC.
Molecular Weight 224.21 g/mol [1]Standard UV/Vis and MS detection range.
Pyridine Nitrogen pKa ~1.61[4]The strongly electron-withdrawing 4-nitro group drastically lowers the basicity of the pyridine nitrogen.
Ester Stability Base/Acid SensitiveSusceptible to hydrolysis at pH < 2.0 or pH > 7.0. Requires a tightly buffered mobile phase.

Causality in Method Design: The exceptionally low pKa of the pyridine ring (~1.61)[4] dictates that at a mildly acidic pH (e.g., pH 4.5), the molecule is strictly unionized. Operating at pH 4.5 using an ammonium acetate buffer achieves two critical goals:

  • Retention & Peak Shape: It maximizes hydrophobic retention on a C18 stationary phase and prevents peak tailing associated with partially ionized basic analytes.

  • Analyte Integrity: It protects the labile acetoxymethyl ester from base-catalyzed saponification or acid-catalyzed hydrolysis, which would otherwise artificially inflate the presence of the 2-hydroxymethyl degradant during analysis.

Workflow Visualization

Workflow N1 4-Nitro-2,3,5-trimethylpyridine N-oxide N2 Polonovski Rearrangement (Acetic Anhydride, 70-90°C) N1->N2 Acylation & Rearrangement N3 Crude 2-Acetyloxymethyl- 3,5-dimethyl-4-nitropyridine N2->N3 Quench & Extraction N4 Analytical RP-HPLC (pH 4.5 Buffer / ACN) N3->N4 Impurity Profiling N5 Preparative HPLC (Fraction Collection) N4->N5 Method Scale-up N6 Pure Intermediate (>99% Purity) N5->N6 Desolvation

Fig 1: Synthesis and chromatographic purification workflow for the Omeprazole intermediate.

Analytical HPLC Method Development (Protocol)

This step-by-step protocol is designed for the quantitative impurity profiling of the crude post-Polonovski reaction mixture.

Equipment & Materials:

  • HPLC System: Quaternary pump with Diode Array Detector (DAD).

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm). Note: A Phenyl-Hexyl column can be substituted to exploit π-π interactions with the electron-deficient nitropyridine ring.

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q water, adjusted to pH 4.5 with glacial acetic acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 10 mg of crude 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine in 10 mL of Mobile Phase A/B (50:50, v/v). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the column with the initial gradient composition (80% A / 20% B) at 1.0 mL/min for 15 column volumes until the baseline is stable.

  • Injection: Inject 10 µL of the prepared sample.

  • Detection: Monitor absorbance at 254 nm (primary for the conjugated nitropyridine system) and 280 nm.

Table 2: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.080201.0
2.080201.0
15.030701.0
20.030701.0
20.180201.0
25.080201.0

Preparative Liquid Chromatography (Scale-Up Protocol)

To isolate the pure intermediate for downstream API synthesis, the analytical method is scaled to Preparative HPLC.

Protocol:

  • Stationary Phase: C18 Preparative Column (250 mm × 50 mm, 10 µm particle size).

  • Mobile Phase: Isocratic hold at 45% Mobile Phase B (Acetonitrile) and 55% Mobile Phase A (10 mM NH₄OAc, pH 4.5) to maximize resolution between the target peak and the closely eluting 2-hydroxymethyl impurity.

  • Flow Rate: 80 mL/min.

  • Sample Loading: Dissolve the crude reaction mass in a minimal volume of DMSO (up to 500 mg/mL). Inject 5 mL per run.

  • Fraction Collection: Trigger collection via UV threshold at 254 nm.

  • Desolvation: Pool the target fractions. Extract the aqueous buffer mixture with Dichloromethane (DCM) or Ethyl Acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure at 35 °C to yield the pure crystalline product.

Mechanistic Insights & Troubleshooting (E-E-A-T)

Understanding the origin of impurities ensures the chromatographic method is a self-validating system:

  • Early Eluting Impurities (Unreacted N-oxide): The starting material, 4-nitro-2,3,5-trimethylpyridine N-oxide, possesses a strong N-O dipole, making it significantly more polar than the target ester. It will reliably elute near the void volume under the prescribed gradient.

  • Hydrolysis Degradant (2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine): If the preparative fractions are left in the aqueous buffer for extended periods before extraction, the ester will hydrolyze[3]. Immediate extraction into an organic solvent post-collection is critical to prevent this artifact.

  • Nucleophilic Aromatic Substitution (SNAr) Byproducts: The 4-nitro group is highly activated by the electron-deficient pyridine ring. During the Polonovski rearrangement, acetate ions can occasionally displace the nitro group, forming 4-acetoxy-2-acetoxymethyl-3,5-dimethylpyridine. This byproduct is more lipophilic and will elute later in the gradient (typically >12 minutes).

References

  • Pharmaffiliates. 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. Available at: [Link][1]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. Available at:[Link][2]

  • Google Patents. US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Available at:[3]

  • DiVA portal. Simulating the Reactions of Substituted Pyridinio-N-Phosphonates with Pyridine as a Model for Biological. Available at: [Link][4]

Sources

Application

Application Note: Optimized Sample Preparation for HPLC Analysis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

Introduction 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a substituted pyridine derivative with significant interest in pharmaceutical development and chemical synthesis. Its structure, featuring a nitro group and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a substituted pyridine derivative with significant interest in pharmaceutical development and chemical synthesis. Its structure, featuring a nitro group and an ester functional group, necessitates precise and accurate quantification, often for impurity profiling and quality control assessments.[1][2] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity and resolution.[1][3] However, the reliability of HPLC data is fundamentally dependent on the quality of the sample preparation.

This application note provides a comprehensive guide to various sample preparation methods for the HPLC analysis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. The protocols detailed herein are designed to ensure the integrity of the analyte, minimize matrix effects, and produce accurate, reproducible results for researchers, scientists, and drug development professionals.

Physicochemical Considerations for Sample Preparation

Understanding the physicochemical properties of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is crucial for selecting an appropriate sample preparation strategy.[1] Key characteristics to consider include:

  • Polarity: The presence of the nitro group and the ester functionality suggests a moderate to high polarity. This will influence solvent selection for dissolution and extraction.

  • Solubility: The molecule's solubility in common HPLC solvents (e.g., acetonitrile, methanol, water) must be determined to prepare a homogenous sample solution.

  • Stability: The ester linkage may be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, pH control during sample preparation is critical. The nitroaromatic structure itself is generally stable.

Core Sample Preparation Protocols

The choice of sample preparation method depends on the sample matrix, the concentration of the analyte, and the desired level of sensitivity. The following protocols are presented in order of increasing complexity.

Method 1: Direct Dissolution and Filtration

This is the most straightforward method, suitable for relatively clean samples such as pure drug substances or simple formulations where the analyte concentration is high.

Rationale: Direct dissolution in a suitable solvent is a rapid and efficient way to prepare samples for HPLC analysis. The key is to select a solvent that completely dissolves the analyte and is compatible with the HPLC mobile phase to ensure good peak shape.[4] Filtration is a critical final step to remove any particulate matter that could clog the HPLC system or column.[3]

Protocol:

  • Solvent Selection: Based on the polarity of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, a good starting point for solvent selection is a mixture of acetonitrile and water, or methanol and water, often in a ratio similar to the initial mobile phase composition.

  • Sample Weighing: Accurately weigh a suitable amount of the sample into a clean volumetric flask.

  • Dissolution: Add a portion of the selected solvent to the volumetric flask and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the solvent. Mix thoroughly.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an HPLC vial.

Diagram of Direct Dissolution Workflow:

Start Weigh Sample Dissolve Dissolve in Solvent & Sonicate Start->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC Filter->HPLC

Caption: Workflow for Direct Dissolution and Filtration.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is employed to isolate the analyte of interest from a complex sample matrix (e.g., biological fluids, reaction mixtures) by partitioning it between two immiscible liquid phases.

Rationale: This technique is effective for separating the analyte from interfering substances that have different solubilities in the two phases. The choice of extraction solvent is critical for achieving high recovery of the analyte.

Protocol:

  • Sample Preparation: Dissolve the sample in an aqueous buffer. The pH of the buffer should be optimized to ensure the analyte is in a neutral form to facilitate its transfer into the organic phase.

  • Solvent Addition: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the aqueous sample solution in a separatory funnel.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, then allow the layers to separate.

  • Collection: Collect the organic layer containing the analyte. Repeat the extraction process 2-3 times with fresh organic solvent to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of mobile phase or a compatible solvent.

  • Filtration: Filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter before injection.

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample cleanup and concentration, making it ideal for trace analysis or complex matrices.[5][6]

Rationale: SPE utilizes a solid sorbent to retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique offers higher recovery and cleaner extracts compared to LLE.[5] For a moderately polar compound like 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent could be suitable, depending on the sample matrix.

Protocol (Reversed-Phase SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated sample solution (typically in an aqueous matrix) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution: Elute the analyte from the cartridge with a small volume of a strong solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution (if necessary): The eluate can be injected directly or evaporated and reconstituted in the mobile phase to further concentrate the analyte.

  • Filtration: Filter the final sample through a 0.45 µm or 0.22 µm syringe filter.

Diagram of Solid-Phase Extraction Workflow:

Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash to Remove Impurities Load->Wash Elute Elute Analyte Wash->Elute Inject Inject into HPLC Elute->Inject

Caption: General Workflow for Solid-Phase Extraction.

Comparison of Sample Preparation Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Direct Dissolution Solubilization of the sample in a compatible solvent.Simple, fast, and cost-effective.[3]Prone to matrix effects; not suitable for trace analysis.High-concentration samples, pure substances, simple formulations.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids.Good for removing highly polar or non-polar interferences.Can be labor-intensive and time-consuming; requires large volumes of organic solvents.Complex liquid samples where the analyte has a distinct solubility profile from interferences.
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent.High selectivity and recovery; can concentrate the analyte.[5][6]Method development can be complex; cost of cartridges.Trace analysis, complex matrices (e.g., environmental samples, biological fluids).

Troubleshooting Common Issues

  • Poor Peak Shape: This can be due to a mismatch between the sample solvent and the mobile phase.[4] Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the mobile phase.

  • Low Analyte Recovery: In LLE or SPE, this may result from an incorrect choice of solvent or sorbent, or an unoptimized pH.

  • Extraneous Peaks: These may arise from contaminants in the solvents or sample matrix. Using high-purity solvents and performing a blank analysis can help identify the source of contamination.

Conclusion

The selection of an appropriate sample preparation method is a critical step in the HPLC analysis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. For routine analysis of relatively pure samples, direct dissolution and filtration is often sufficient. For more complex matrices or when lower detection limits are required, Liquid-Liquid Extraction or Solid-Phase Extraction provides the necessary cleanup and concentration. By carefully considering the sample matrix and the analytical objectives, researchers can develop a robust sample preparation protocol that ensures the generation of high-quality, reliable HPLC data.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Benchchem. Comparative analysis of analytical methods for nitroaromatic compounds.
  • Sigma-Aldrich. Developing HPLC Methods.
  • AMSbiopharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Simson Pharma. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry.
  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.

Sources

Method

Application Notes and Protocols for the Crystallization of Highly Pure 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

Introduction: The Critical Role of Purity in Drug Development Intermediates In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediate compounds is paramount. The presence of impurities can...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediate compounds is paramount. The presence of impurities can lead to unwanted side reactions, lower yields of the final API, and potential toxicological concerns. 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds, and its isolation in a highly pure, crystalline form is a critical step to ensure the quality and safety of the final drug product. This document provides a detailed protocol for the crystallization of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, grounded in established principles of crystallization and supported by data on structurally related molecules.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals. They emphasize not just the procedural steps but also the underlying scientific rationale, enabling users to adapt and troubleshoot the crystallization process effectively.

Physicochemical Properties and Rationale for Protocol Design

While specific solubility data for 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is not extensively published, we can infer a logical starting point for crystallization solvent selection by examining a closely related precursor, 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine. A patented process for the synthesis of Omeprazole, a widely used proton pump inhibitor, specifies that pure 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine can be obtained by recrystallization from toluene[1].

The target molecule, 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, possesses an additional acetyl group, which increases its polarity compared to the hydroxymethyl precursor. This suggests that while toluene remains a strong candidate solvent, a mixed-solvent system may be optimal to achieve the desired solubility profile for crystallization—sufficiently soluble at elevated temperatures and sparingly soluble at room temperature.

Experimental Protocols

This section details the recommended procedures for the purification of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine by crystallization. The primary method described is a cooling crystallization from a mixed solvent system, a robust and scalable technique in pharmaceutical manufacturing.[2][3]

Materials and Equipment
  • Crude 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

  • Toluene (reagent grade or higher)

  • Ethyl acetate (reagent grade or higher)

  • Heptane (reagent grade or higher)

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Condenser

  • Buchner funnel and vacuum flask

  • Filter paper

  • Drying oven (vacuum or convection)

Protocol 1: Cooling Crystallization from a Toluene/Ethyl Acetate/Heptane System

This protocol utilizes a three-component solvent system to provide fine control over the solubility and crystallization process. Toluene and ethyl acetate act as the primary solvents, while heptane serves as an anti-solvent to induce precipitation.

Step-by-Step Methodology:

  • Dissolution: Charge the jacketed reactor with the crude 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. For every 1 gram of crude material, add 5 mL of toluene and 2 mL of ethyl acetate.

  • Heating: Begin stirring the mixture and heat the reactor jacket to 60-70 °C. Maintain this temperature until all the solid material has completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated filter to remove them. This step is crucial for obtaining high-purity crystals.

  • Controlled Cooling: Once a clear solution is obtained, begin a controlled cooling ramp. A slow cooling rate of 10-20 °C per hour is recommended to promote the growth of larger, more well-defined crystals and minimize the inclusion of impurities.[4][5]

  • Seeding (Recommended): When the solution has cooled to approximately 40-45 °C, introduce a small quantity of pure seed crystals of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. Seeding helps to control the crystal size and morphology and can prevent oiling out.

  • Anti-solvent Addition: Continue the controlled cooling. Once the temperature reaches 30 °C, begin the slow, dropwise addition of heptane as an anti-solvent. For every 7 mL of the initial toluene/ethyl acetate mixture, add 3-5 mL of heptane over a period of 1-2 hours. The addition of an anti-solvent reduces the solubility of the product, leading to a higher yield.[2]

  • Maturation: After the anti-solvent addition is complete, hold the resulting slurry at 0-5 °C with gentle stirring for a minimum of 2 hours. This maturation period allows for the completion of crystallization and can improve the purity of the final product.

  • Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold (0-5 °C) heptane to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualization of the Crystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification & Cooling cluster_precipitation Precipitation cluster_isolation Isolation & Drying dissolve 1. Dissolve crude product in Toluene/Ethyl Acetate at 60-70°C hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter If impurities present cool 3. Controlled Cooling dissolve->cool If no impurities hot_filter->cool seed 4. Seeding at 40-45°C cool->seed antisolvent 5. Add Heptane (Anti-solvent) at 30°C seed->antisolvent mature 6. Mature slurry at 0-5°C antisolvent->mature filter 7. Vacuum Filtration mature->filter wash 8. Wash with cold Heptane filter->wash dry 9. Dry under vacuum wash->dry final_product final_product dry->final_product Highly Pure Product

Caption: Workflow for the cooling crystallization of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

Characterization of Crystalline Purity

To confirm the purity and solid-state form of the isolated 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine, a series of analytical techniques should be employed.

Table 1: Analytical Techniques for Crystal Characterization
TechniquePurposeExpected Outcome for High Purity
X-Ray Powder Diffraction (XRPD) To identify the crystalline form and assess for polymorphism.[6][7][8]A unique and consistent diffraction pattern with sharp peaks, indicating a single crystalline phase.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess thermal purity.[9][10][11]A sharp endothermic peak corresponding to the melting point, with a narrow peak width.
High-Performance Liquid Chromatography (HPLC) To quantify the chemical purity and identify any soluble impurities.Purity of >99.5% with no significant impurity peaks.
Thermogravimetric Analysis (TGA) To determine the presence of residual solvents.Minimal weight loss until the decomposition temperature is reached.
Microscopy To visually inspect the crystal habit and morphology.Uniformly shaped crystals.
Logical Relationship of Characterization Techniques

G cluster_identity Identity & Form cluster_purity Purity Assessment cluster_morphology Morphology XRPD XRPD DSC DSC HPLC HPLC TGA TGA Microscopy Microscopy FinalProduct Purified Crystalline Product FinalProduct->XRPD FinalProduct->DSC FinalProduct->HPLC FinalProduct->TGA FinalProduct->Microscopy

Caption: Interrelation of analytical techniques for comprehensive crystal characterization.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Oiling out instead of crystallization The solution is too concentrated, or the cooling rate is too fast. The anti-solvent is added too quickly.Reduce the initial concentration of the crude material. Decrease the cooling rate. Add the anti-solvent more slowly and at a slightly lower temperature.
Low Yield The compound is too soluble in the final mother liquor. Insufficient anti-solvent was used.Increase the volume of the anti-solvent. Ensure the maturation period at low temperature is sufficient.
Poor Purity Impurities are co-crystallizing with the product. Inefficient removal of mother liquor.Perform a hot filtration step. Consider a second recrystallization. Ensure the filter cake is washed effectively with cold anti-solvent.
Fine, needle-like crystals Rapid nucleation due to high supersaturation.Decrease the cooling rate. Use seeding to control crystal growth. Reduce the rate of anti-solvent addition.

Conclusion

The protocol described provides a robust and scientifically-grounded method for the isolation of highly pure 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. By leveraging knowledge of structurally similar intermediates and applying fundamental principles of crystallization, researchers can consistently obtain material of high quality suitable for downstream applications in pharmaceutical synthesis. The combination of a well-designed crystallization process and comprehensive analytical characterization ensures the reliability and reproducibility of this critical purification step.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from Syrris website: [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from BIA website: [Link]

  • U.S. Patent No. 6,303,787 B1. (2001). Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.
  • DANNALAB. (n.d.). XRPD for Small Molecule Drugs. Retrieved from DANNALAB website: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from Chemistry LibreTexts website: [Link]

  • Creative Biostructure. (2025, April 13). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from Creative Biostructure website: [Link]

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Retrieved from Contract Pharma website: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from Chemistry LibreTexts website: [Link]

  • Journal of Chemical Education. (1978).
  • Ardena. (n.d.). Precision Polymorph Screening with Electron Diffraction. Retrieved from Ardena website: [Link]

  • YouTube. (2024, October 21). What is Cooling Crystallization?. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • TA Instruments. (n.d.). “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. Retrieved from TA Instruments website: [Link]

  • Impact Analytical. (n.d.). DSC Analysis. Retrieved from Impact Analytical website: [Link]

  • Pharmaffiliates. (n.d.). 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. Retrieved from Pharmaffiliates website: [Link]

  • TA Instruments. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from TA Instruments website: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from Wikipedia website: [Link]

  • Journal of Visualized Experiments. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from JoVE website: [Link]

  • International Journal of Pure and Applied Mathematics. (2018).
  • The Journal of Physical Chemistry C. (2021, March 23). Compression Rate-Dependent Crystallization of Pyridine. Retrieved from ACS Publications website: [Link]

  • Selvita. (n.d.). Solid State Characterization. Retrieved from Selvita website: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from Organic Syntheses website: [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • IEEE Xplore. (n.d.). An investigation on the characteristics of 'pure' CsI crystals. Retrieved from IEEE Xplore website: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. Retrieved from PrepChem.com website: [Link]

  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine preparation

Technical Support Center: 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Synthesis Welcome to the technical support resource for the synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Synthesis

Welcome to the technical support resource for the synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low conversion rates, during this multi-step synthetic sequence. Here, we address common problems in a practical Q&A format, grounding our advice in established chemical principles and field-proven insights.

The synthesis of this important intermediate typically follows a three-stage pathway: (1) N-oxidation of a lutidine precursor, (2) subsequent nitration at the 4-position, and (3) a final rearrangement to install the acetyloxymethyl group at the 2-position. This guide is structured to troubleshoot each of these critical stages.

Overall Synthetic Workflow

The diagram below outlines the general synthetic pathway, which is essential for contextualizing the troubleshooting steps discussed in this guide.

G cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Rearrangement cluster_3 Final Product A 2,3,5-Trimethylpyridine B 2,3,5-Trimethylpyridine-N-oxide A->B H₂O₂ / Acetic Acid or m-CPBA C 2,3,5-Trimethyl-4-nitropyridine-N-oxide B->C HNO₃ / H₂SO₄ D 2-Acetyloxymethyl-3,5-dimethyl- 4-nitropyridine C->D Acetic Anhydride (Boekelheide Rearrangement)

Caption: General workflow for the synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

Part 1: Troubleshooting the N-Oxidation Stage

The initial N-oxidation is foundational for activating the pyridine ring for subsequent reactions. Incomplete conversion here will invariably lead to low overall yield.

Q1: My N-oxidation of 2,3,5-trimethylpyridine is sluggish and incomplete, even after extended reaction times. What are the likely causes?

A1: An incomplete N-oxidation reaction is most often traced back to three factors: reagent purity, temperature control, or insufficient oxidant.

  • Reagent Quality: The purity of your starting lutidine and the oxidizing agent is critical. Commercial 2,3,5-trimethylpyridine can contain isomers or other impurities that do not react or that consume the oxidant. Similarly, the peroxide solution (e.g., H₂O₂) concentration must be verified, as it degrades over time. For the common protocol using hydrogen peroxide in glacial acetic acid, the in situ formation of peracetic acid is the key step.[1][2]

  • Temperature Control: This reaction is exothermic. While it requires heating to proceed at a reasonable rate (typically 70-80 °C), runaway temperatures can degrade the formed peracetic acid and the N-oxide product.[1] Conversely, temperatures that are too low will result in a very slow conversion rate.

  • Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. A common ratio is approximately 1.2 to 1.5 equivalents of H₂O₂ to the pyridine substrate.

Troubleshooting Protocol:

  • Verify the purity of your 2,3,5-trimethylpyridine via GC or NMR.

  • Use a fresh, properly stored bottle of hydrogen peroxide and titrate it to confirm its concentration if it is of an older stock.

  • Set up the reaction with an external thermometer in the reaction flask (not just the oil bath) to monitor the internal temperature closely.

  • Add the hydrogen peroxide solution dropwise to the heated acetic acid/lutidine mixture to maintain better control over the exotherm.[2]

Part 2: Troubleshooting the Nitration Stage

Nitration of the pyridine N-oxide is a classic electrophilic aromatic substitution, but it requires harsh conditions and precise control to achieve good yield and regioselectivity for the desired 4-nitro isomer.

Q2: My nitration of 2,3,5-trimethylpyridine-N-oxide results in a very low yield of the 4-nitro product. What is the most critical parameter to check?

A2: Temperature is, without a doubt, the most critical parameter in this step. The pyridine N-oxide ring is deactivated and requires high temperatures (typically 90-130 °C) to react with the nitrating mixture (fuming nitric acid and concentrated sulfuric acid).[3][4]

  • Causality: If the temperature is too low (e.g., <80 °C), the activation energy for the substitution will not be met, and you will recover mostly unreacted starting material. If the temperature is too high (e.g., >140 °C), you risk thermal decomposition of the starting material and the product, leading to a dark, tarry reaction mixture and a significant drop in yield. The N-oxide group directs the incoming electrophile (NO₂⁺) to the 4-position, and this regioselectivity is generally very high under proper conditions.[3][5]

Q3: I'm getting a lot of charring and a dark-colored crude product after the nitration workup. How can I prevent this?

A3: This indicates decomposition, which can happen during the reaction or the workup.

  • During Reaction: As mentioned, excessive temperature is a primary cause. Another potential cause is the use of an incorrect nitrating mixture. Some protocols may use potassium nitrate in sulfuric acid, which can offer better control.[6][7][8]

  • During Workup: The workup for a nitration reaction is highly exothermic and must be performed carefully. The reaction mixture is a strong acid and must be quenched by pouring it slowly onto a large amount of crushed ice.[9] Adding water or base directly to the hot acid mixture can cause a violent, uncontrolled exotherm, leading to product decomposition. The pH must then be carefully adjusted with a base (like sodium carbonate or ammonia) to precipitate the product.[7][9]

ParameterRecommended RangeRationale & Consequence of Deviation
Reaction Temperature 90 - 120 °C<90°C: Incomplete reaction. >120°C: Risk of decomposition, reduced yield.[6][7]
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄ or KNO₃ / Conc. H₂SO₄Standard nitrating mixture. KNO₃ can sometimes provide a milder, more controlled reaction.[6][9]
Reaction Time 1 - 12 hoursMonitor by TLC or HPLC until starting material is consumed.[6][7][8]
Workup Quenching Pour onto crushed iceControls the extreme exotherm of diluting the strong acid mixture.
Neutralization pH 7 - 8.5Ensures complete precipitation of the N-oxide product without causing base-catalyzed side reactions.[7][9]

Part 3: Troubleshooting the Acetyloxymethylation (Boekelheide Rearrangement)

This final step converts the 2-methyl group into the target 2-acetyloxymethyl group via a Boekelheide rearrangement, using acetic anhydride.

Q4: The conversion of 2,3,5-trimethyl-4-nitropyridine-N-oxide to the final product is very low. What governs the success of this rearrangement?

A4: The Boekelheide rearrangement is an intramolecular reaction that is highly dependent on temperature and the absence of nucleophiles that could compete with the acetate.[10]

  • Mechanism & Causality: The reaction proceeds by acylation of the N-oxide oxygen by acetic anhydride, followed by deprotonation of the adjacent 2-methyl group by an acetate ion. This forms an anhydrobase intermediate which then undergoes a[11][11]-sigmatropic rearrangement to yield the product.

  • Temperature: This rearrangement typically requires heating (refluxing in acetic anhydride). Insufficient heat will lead to no reaction. However, prolonged heating at very high temperatures can lead to side reactions or decomposition of the nitro-substituted ring.

  • Purity of Starting Material: The starting N-oxide must be pure and, critically, dry. The presence of water will consume the acetic anhydride by converting it to acetic acid, halting the reaction.

  • Side Reactions: A potential side reaction involves the formation of the corresponding alcohol (2-hydroxymethyl-3,5-dimethyl-4-nitropyridine) if water is present, or other rearrangement byproducts.[12]

Q5: My final product is contaminated with the hydrolyzed alcohol derivative. How did this happen and how can I avoid it?

A5: This is a classic sign of unintended hydrolysis of the acetate ester. This typically occurs during the reaction workup.[12]

  • Cause: The acetate ester is susceptible to hydrolysis under either acidic or, more commonly, basic aqueous conditions, especially with heating. If your workup involves neutralizing excess acetic anhydride with a strong base (like NaOH) and the mixture heats up, you will likely cleave the ester.

  • Prevention Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess acetic anhydride and acetic acid under reduced pressure (vacuum distillation). This is a crucial step to minimize hydrolysis during workup.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash carefully with a mild base like a saturated sodium bicarbonate solution, keeping the temperature low. Avoid using strong bases like NaOH or KOH if possible.

    • Monitor the workup steps by TLC to ensure the product remains intact.

Troubleshooting Decision Logic

If you are experiencing low overall yield, use the following decision tree to systematically diagnose the issue.

G start Low Final Yield Detected check_sm3 Analyze crude from Stage 3. Is starting material (4-nitro-N-oxide) present? start->check_sm3 reflux_cond Stage 3 Issue: Incomplete Rearrangement. - Increase reflux time/temp. - Ensure acetic anhydride is fresh. - Ensure starting material is dry. check_sm3->reflux_cond Yes check_sm2 Analyze crude from Stage 2. Is starting material (N-oxide) present? check_sm3->check_sm2 No nitration_cond Stage 2 Issue: Incomplete Nitration. - Verify reaction temp (90-120°C). - Check nitrating mixture ratio. - Confirm reaction time. check_sm2->nitration_cond Yes check_sm1 Analyze crude from Stage 1. Is starting material (Lutidine) present? check_sm2->check_sm1 No oxidation_cond Stage 1 Issue: Incomplete N-Oxidation. - Check H₂O₂ concentration. - Verify internal reaction temp. - Use purified lutidine. check_sm1->oxidation_cond Yes workup_issue No starting material detected at any stage? Consider product loss during workup/purification. - Check extraction solvent. - Optimize pH for workup. - Review chromatography conditions. check_sm1->workup_issue No

Caption: A troubleshooting decision tree for diagnosing low-yield issues in the synthesis.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions a Standard reaction conditions... [Image]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. [Image]. ResearchGate. [Link]

  • Wang, Q., et al. (2020). Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Organic Letters. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Image]. ResearchGate. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. [Image]. ResearchGate. [Link]

  • Organic Chemistry Practical. (2006). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry. [Link]

  • Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. Semantic Scholar. [Link]

  • Hertog, H. J., & Overhoff, J. (1950). reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]

  • CN104592107A. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. [PDF]. ResearchGate. [Link]

  • Salas, C. O., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Molbank. PMC. [Link]

  • PubChem. (n.d.). 4-Nitro-2,3,5-trimethylpyridine, 1-oxide. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-actoxymethylpyridine- N-oxide. [Link]

  • Reddit. (2025). 4 nitropyridine N-Oxide. r/Chempros. [Link]

  • HETEROCYCLES. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-. [PDF]. [Link]

  • Organic Syntheses. (n.d.). Procedure 4. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [PDF]. [Link]

  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(3,5-lutidine) N-oxide-derived oxazolines. [Image]. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine. [Link]

  • CN104557693A. (n.d.). Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Rasayan Journal of Chemistry. [Link]

  • EP0369208A1. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • ResearchGate. (n.d.). Accuracy/recovery of 2-Acetoxy methyl-4-methoxy-3,5 dimethyl pyridine.... [Link]

  • Eureka | Patsnap. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. [PDF]. [Link]

Sources

Optimization

Technical Support Center: Optimizing Hydrolysis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the reaction temperature during the hydrolysis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the reaction temperature during the hydrolysis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine to its corresponding alcohol, 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine. This process, while seemingly straightforward, requires careful temperature control to maximize yield and purity by balancing reaction kinetics against potential degradation pathways.

Reaction Overview and Core Principles

The primary objective is the saponification of an ester to a primary alcohol. The reaction involves the cleavage of the ester bond by a nucleophile, typically a hydroxide ion.

Reaction Scheme: 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine + Base (e.g., NaOH) → 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine + Acetate Salt

The choice of base-catalyzed hydrolysis over acid-catalyzed is deliberate. Base-promoted hydrolysis is effectively irreversible because the final step forms a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol product.[1][2] This drives the reaction to completion, resulting in higher yields compared to the equilibrium-limited acid-catalyzed process.[2][3][4]

However, the substrate contains two moieties sensitive to harsh conditions:

  • The 4-Nitro Group: This powerful electron-withdrawing group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution, especially at elevated temperatures.[5][6][7]

  • The Pyridine Ring System: Strong basic conditions can lead to degradation or side reactions on the ring itself.[8]

Therefore, the optimization of temperature is a critical exercise in finding the "sweet spot"—a temperature high enough to achieve a reasonable reaction rate but low enough to prevent the degradation of the starting material and product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for this hydrolysis?

A starting point of 25-30°C (room temperature) is recommended. The electron-withdrawing nitro group activates the benzylic-like position of the ester, potentially allowing the reaction to proceed at a moderate pace without significant heat. Monitor the reaction closely; if the conversion is slow, the temperature can be incrementally increased.

Q2: Which base and solvent system should I use?

  • Base: Lithium hydroxide (LiOH) is often a superior choice to NaOH or KOH for sterically hindered or sensitive esters.[9][10] It is less prone to causing side reactions while effectively promoting hydrolysis. Use 1.5 to 3.0 equivalents.

  • Solvent: A mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 or 3:1 v/v) is ideal. THF solubilizes the organic substrate, while water dissolves the hydroxide base, creating a homogeneous system for efficient reaction.[9][10] Avoid using alcoholic solvents like methanol or ethanol, as this can lead to transesterification, forming the corresponding methyl or ethyl ester as a significant byproduct.[9]

Q3: How does temperature affect reaction time and purity?

Temperature has a dual effect:

  • Reaction Rate: As per the Arrhenius equation, increasing the temperature will increase the rate of the desired hydrolysis reaction.

  • Purity Profile: Higher temperatures can also accelerate side reactions. The 4-nitropyridine moiety can be unstable at elevated temperatures in the presence of a strong base, potentially leading to decomposition or the formation of colored impurities.[5][7] An optimal temperature will yield the desired product in a reasonable timeframe (e.g., 2-8 hours) with minimal byproduct formation.

Q4: What are the likely byproducts if the temperature is too high?

If the temperature is excessive, you may observe byproducts resulting from the degradation of the pyridine ring. The nitro group could be displaced by a hydroxide ion, or more complex decomposition pathways could occur.[6][11] This often manifests as a darkening of the reaction mixture (to yellow, brown, or black) and the appearance of multiple new spots on a TLC plate or peaks in an HPLC chromatogram.

Q5: How can I monitor the reaction's progress?

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring.[12][13] It allows for the quantification of starting material, product, and any byproducts. Alternatively, Thin-Layer Chromatography (TLC) can provide a rapid, qualitative assessment. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexane. The product alcohol will be more polar (lower Rf) than the starting ester.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is very slow or incomplete at room temperature. 1. Insufficient base. 2. Low reaction temperature. 3. Poor substrate solubility. 4. Steric hindrance around the ester group.[14]1. Ensure at least 1.5 equivalents of LiOH are used. 2. Incrementally increase the temperature to 40°C, then 50°C. Monitor purity closely at each step. 3. Increase the proportion of THF in the solvent mixture to improve solubility. 4. If the reaction remains sluggish, consider a longer reaction time (up to 24 hours) before increasing temperature further.
Low yield of the desired product. 1. Incomplete reaction. 2. Degradation of starting material or product at elevated temperatures.[7] 3. Unwanted side reactions (e.g., transesterification if an alcohol solvent was used).[9] 4. Issues during workup (e.g., product loss in aqueous layers).1. See "Reaction is very slow or incomplete" above. 2. Re-run the reaction at a lower temperature for a longer duration. 3. Ensure the solvent system is aprotic (e.g., THF/water). 4. After quenching, ensure the pH is adjusted appropriately (neutral or slightly acidic) before extraction to ensure the product is in its neutral form.
Formation of significant colored impurities. 1. Reaction temperature is too high, causing degradation of the nitropyridine ring.[5] 2. Reaction was run for an excessively long time at an elevated temperature. 3. Oxygen may be promoting oxidative side reactions.1. Immediately reduce the reaction temperature. The optimal temperature is the highest one that does not produce significant color. 2. Stop the reaction as soon as the starting material is consumed (as determined by TLC/HPLC). 3. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Product is difficult to purify. 1. Presence of closely-related impurities formed due to non-optimal temperature. 2. Residual starting material.1. Re-optimize the reaction temperature to minimize byproduct formation. 2. Consider column chromatography with a shallow solvent gradient for purification. 3. Ensure the reaction has gone to completion before workup.

Data Presentation: A Representative Optimization Study

The following table illustrates hypothetical results from an optimization study to demonstrate the trade-off between temperature, time, yield, and purity.

EntryTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity by HPLC (%)Observations
125127570>99Slow conversion, very clean reaction.
2406>9894>99Optimal balance of rate and cleanliness.
3504>999197Faster reaction, slight increase in impurities.
4602>998592Rapid reaction, noticeable color formation and byproduct peaks.

Visual Workflow for Temperature Optimization

The following diagram outlines the logical workflow for determining the optimal reaction temperature.

G start Start: Initial Reaction Setup (THF/H2O, 1.5 eq LiOH, 25°C) monitor Monitor Reaction Progress (TLC / HPLC at 2h intervals) start->monitor decision After 8 hours, is conversion >95%? monitor->decision complete Reaction Complete Proceed to Workup decision->complete  Yes incomplete Problem: Incomplete Reaction decision->incomplete No   increase_temp Action: Increase Temp to 40°C and continue monitoring incomplete->increase_temp monitor_again Monitor Reaction Progress (TLC / HPLC at 1h intervals) increase_temp->monitor_again decision_impurity Are significant impurities or color forming? monitor_again->decision_impurity optimal Optimal Temperature Found Proceed to Workup decision_impurity->optimal No   too_high Problem: Temp Too High Degradation Occurring decision_impurity->too_high  Yes lower_temp Action: Re-run at lower temp (e.g., 30-35°C) for longer time too_high->lower_temp

Sources

Troubleshooting

Preventing thermal degradation of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine during synthesis

Topic: Preventing Thermal Degradation of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Application Scientist Support Hub....

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal Degradation of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Application Scientist Support Hub. When scaling up the synthesis of proton pump inhibitors (PPIs) such as Omeprazole or Tenatoprazole, the Boekelheide rearrangement is a critical and highly sensitive junction[1]. The conversion of 2,3,5-trimethyl-4-nitropyridine N-oxide to 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine requires precise thermal management. This intermediate is notoriously sensitive to thermal stress; mishandling leads to runaway exotherms, product polymerization, and catastrophic yield loss[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and a self-validating protocol to ensure high yield and purity.

Process Workflow & Mechanistic Pathways

To control the reaction, we must first visualize the synthetic flow and where thermal vulnerabilities exist.

Synthesis A 2,3,5-Trimethyl-4-nitropyridine N-oxide B Acetic Anhydride / Acetic Acid (45-50°C Addition) A->B Reagents C Boekelheide Rearrangement (85-90°C, 4 hrs) B->C Heat D Methanol Quench (Room Temp) C->D Cool & Quench E Vacuum Distillation (60-65°C) D->E Solvent Removal F 2-Acetyloxymethyl-3,5-dimethyl -4-nitropyridine (Oil) E->F Isolation

Workflow for the synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown or black during the rearrangement step? A1: Darkening is a classic indicator of thermal degradation and polymerization. The target molecule contains a highly electron-withdrawing nitro group at the 4-position, making the pyridine ring highly susceptible to side reactions. Extended thermal exposure (>95°C) or the presence of catalytic acidic byproducts triggers the cleavage of the newly formed acetoxymethyl group or the reduction of the nitro group[2]. This leads to a cascade of polymerization, drastically reducing your yield and poisoning downstream catalysts.

Q2: How can I control the exotherm during the addition of acetic anhydride? A2: The reaction between the N-oxide and acetic anhydride is highly exothermic. If you add the anhydride at the target rearrangement temperature (85°C), the heat of reaction will cause a thermal runaway, pushing the batch past the degradation threshold. The Causality-Driven Solution: Dilute your starting N-oxide in glacial acetic acid to act as a thermal mass/heat sink. Maintain the reactor strictly at 45–50°C during the dropwise addition of acetic anhydride[3]. This temperature is high enough to maintain solubility but low enough to safely dissipate the exotherm before the rearrangement kinetics accelerate.

Q3: My product degrades during solvent removal. How can I isolate the oil safely? A3: Post-reaction, your mixture contains high-boiling unreacted acetic anhydride (bp 139°C) and acetic acid (bp 118°C). Attempting to distill these at atmospheric pressure requires temperatures that will destroy your product. The Causality-Driven Solution: Quench the reaction with methanol at room temperature[3]. Methanol reacts with residual acetic anhydride to form methyl acetate (bp 57°C) and acetic acid. By converting the anhydride into a low-boiling ester, you can perform a vacuum distillation at a strictly controlled 60–65°C[3]. This prevents thermal degradation while efficiently removing all volatiles.

Degradation A 2-Acetyloxymethyl-3,5-dimethyl -4-nitropyridine B Thermal Stress (>95°C) or Acidic Catalysis A->B C Cleavage of Acetoxy Group B->C D Nitro Group Reduction/ Side Reactions B->D E Polymerization (Dark/Black Impurities) C->E D->E F Yield Loss & Downstream Catalyst Poisoning E->F

Mechanistic pathways of thermal degradation in nitropyridine intermediates.

Quantitative Data: Thermal Stability Parameters

To maintain scientific integrity and process safety, adhere strictly to the following temperature thresholds during your workflow. Exceeding these limits breaks the kinetic control of the reaction.

Process StepRecommended TemperatureCritical ThresholdConsequence of Exceeding Threshold
Acetic Anhydride Addition 45–50°C>60°CRunaway exotherm, premature rearrangement[3]
Boekelheide Rearrangement 85–90°C>95°CThermal degradation, polymerization (darkening)[2]
Methanol Quench 20–25°C>40°CVigorous boiling of generated methyl acetate
Solvent Distillation 60–65°C (Vacuum)>70°CCleavage of acetoxymethyl group, yield loss[3]
Standard Operating Procedure: Optimized Synthesis & Isolation

This protocol is designed as a self-validating system. Do not proceed to the subsequent step unless the validation criteria are explicitly met.

Step 1: Preparation & Solvation

  • Action: Charge a reactor with 90.0 g of 2,3,5-trimethyl-4-nitropyridine N-oxide and 45.0 g of glacial acetic acid[3]. Stir at 300 rpm to form a uniform mixture.

  • Validation Checkpoint: Complete dissolution of the N-oxide in acetic acid ensures a homogeneous reaction matrix, preventing localized hot spots.

Step 2: Controlled Addition

  • Action: Heat the mixture to 45–50°C. Begin the dropwise addition of 151.3 g of acetic anhydride[3]. Monitor the internal temperature continuously.

  • Validation Checkpoint: The internal temperature probe must read ≤55°C throughout the addition. A temperature spike indicates the addition rate is too fast; pause addition until the temperature stabilizes.

Step 3: Rearrangement

  • Action: Once the addition is complete, gradually ramp the reaction mixture to 85–90°C. Maintain this temperature for exactly 4 hours[3].

  • Validation Checkpoint: HPLC or TLC monitoring must show the complete disappearance of the N-oxide starting material peak before proceeding.

Step 4: Chemical Quenching

  • Action: Cool the reaction mixture to room temperature (20–25°C). Slowly add 75 mL of methanol to quench unreacted acetic anhydride[3].

  • Validation Checkpoint: The cessation of a mild exotherm (or the absence of a strong anhydride IR stretch at ~1820 cm⁻¹) confirms complete conversion of the anhydride to methyl acetate.

Step 5: Vacuum Distillation

  • Action: Transfer the mixture to a vacuum distillation apparatus. Distill off the acetic acid, methanol, and methyl acetate at 60–65°C under high vacuum[3].

  • Validation Checkpoint: Achieving a stable vacuum pressure and observing no further condensate at 65°C confirms complete solvent removal.

Step 6: Isolation & Storage

  • Action: Isolate the resulting 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine as a heavy oil. Immediately cool to 0–5°C for subsequent base hydrolysis steps[3].

  • Validation Checkpoint: The product should be a clear to light-amber heavy oil. Dark brown or black coloration indicates thermal failure during Steps 3 or 5.

References
  • Title: US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates Source: Google Patents URL
  • Title: EP0484265A1 - A process for the preparation of omeprazol Source: European Patent Office URL
  • Title: Rationally Designed High-Affinity 2-Amino-6-halopurine Heat Shock Protein 90 Inhibitors That Exhibit Potent Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

Welcome to the Technical Support Center for API process development. This guide is specifically designed for researchers and chemical engineers synthesizing 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS: 142885-95-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API process development. This guide is specifically designed for researchers and chemical engineers synthesizing 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS: 142885-95-8), a critical intermediate in the production of proton pump inhibitors (PPIs) such as Omeprazole.

The synthesis relies on a Polonovski-type rearrangement of 2,3,5-trimethyl-4-nitropyridine N-oxide using acetic anhydride. While highly effective, the extreme reactivity of the N-oxide moiety and the highly activated 4-nitro group make this reaction susceptible to multiple competing byproduct pathways. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your reaction workflows.

Mechanistic Workflow: The Polonovski Pathway and Competing Reactions

To effectively troubleshoot byproduct formation, one must first understand the causal mechanisms at play. The reaction initiates via the O-acylation of the N-oxide to form a highly reactive N-acetoxy cation. From here, the desired pathway involves deprotonation of the α -methyl group (forming an anhydrobase) followed by rearrangement. However, thermal stress, excess reagents, or poor pH control can trigger competing pathways.

G SM 2,3,5-Trimethyl-4-nitropyridine N-oxide Int N-Acetoxy Intermediate (Activated Cation) SM->Int + Ac2O (O-Acylation) Ac2O Acetic Anhydride (Ac2O) Ac2O->Int Target 2-Acetyloxymethyl-3,5-dimethyl- 4-nitropyridine (Target) Int->Target Polonovski Rearrangement (Base/Heat) BP1 4-Acetoxy-2,3,5-trimethylpyridine N-oxide (SNAr Byproduct) Int->BP1 Nucleophilic Attack at C4 (Excess AcO-) BP3 2,3,5-Trimethyl-4-nitropyridine (Deoxygenation) Int->BP3 Homolytic Cleavage (Overheating) BP2 2-Hydroxymethyl-3,5-dimethyl- 4-nitropyridine (Hydrolysis) Target->BP2 Aqueous Workup (pH > 7.5 or pH < 3.0)

Reaction pathway of Polonovski rearrangement and byproduct formation.

Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of 4-substituted byproducts (e.g., 4-acetoxy or 4-hydroxy derivatives) instead of the desired 2-acetyloxymethyl product?

The Causality: The N-oxide moiety strongly withdraws electron density from the 4-position of the pyridine ring. This effect makes the nitro group at the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. If the reaction temperature is too high, or if there is a large excess of acetate ions ( AcO− ), the acetate will attack the C4 position, displacing the nitro group as a nitrite ion ( NO2−​ ). The Solution:

  • Strictly limit acetic anhydride to 2.5 – 3.0 equivalents .

  • Maintain the internal reaction temperature strictly between 80°C and 85°C . Exceeding 90°C exponentially increases the rate of SNAr.

Q2: My HPLC shows a significant peak for 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine. How do I prevent this?

The Causality: Your target compound is an acetate ester. Esters are highly susceptible to both acid- and base-catalyzed hydrolysis. In Omeprazole synthesis, the deliberate base hydrolysis of this intermediate is used later to yield 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine ()[2]. However, if this occurs prematurely during your reaction quench, it is a byproduct. Quenching the reaction with strong aqueous bases (like NaOH ) creates localized high-pH zones that instantly cleave the ester. The Solution:

  • Quench the reaction mixture by pouring it over crushed ice , not liquid water, to suppress the exothermic heat of dilution.

  • Neutralize using a mild base such as saturated aqueous sodium bicarbonate ( NaHCO3​ ) and maintain the pH strictly between 6.5 and 7.5 .

Q3: How do I minimize the formation of the deoxygenated byproduct (2,3,5-trimethyl-4-nitropyridine)?

The Causality: Deoxygenation without rearrangement occurs when the N-acetoxy intermediate undergoes homolytic cleavage rather than heterolytic deprotonation. This radical pathway is triggered by excessive thermal stress or the presence of trace transition metal impurities acting as reducing agents. The Solution:

  • Ensure all reactors are passivated and free of trace metals (especially iron, which is known to reduce 4-nitropyridine N-oxides ()[3]).

  • Use glacial acetic acid as a co-solvent (1:1 ratio with acetic anhydride) to stabilize the ionic Polonovski pathway and suppress radical decomposition.

Quantitative Data: Byproduct Profiling

To aid in your analytical validation, the following table summarizes the quantitative limits, relative retention times (RRT), and causality for the primary byproducts encountered during this synthesis.

Byproduct IdentityRRT (Approx.)Mechanism of FormationAcceptable Limit (Area %)Primary Mitigation Strategy
2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine 1.00 Target (Polonovski) > 95.0% N/A
2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine0.45Ester Hydrolysis< 1.5%Control quench pH (6.5 - 7.5); avoid NaOH .
2,3,5-Trimethyl-4-nitropyridine N-oxide0.65Unreacted Starting Material< 2.0%Ensure anhydrous conditions; optimize reaction time (3h).
4-Acetoxy-2,3,5-trimethylpyridine N-oxide1.25SNAr (Nitro Displacement)< 0.5%Keep internal temp < 85°C; limit Ac2​O equivalents.
2,3,5-Trimethyl-4-nitropyridine1.40Homolytic Deoxygenation< 0.5%Exclude trace metals; use Acetic Acid co-solvent.

Note: RRT values are generalized for a standard Reverse-Phase C18 HPLC method (Water/Acetonitrile gradient with 0.1% TFA).

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, analytical or visual checkpoints are provided to ensure the reaction remains on the correct mechanistic pathway.

Phase 1: System Preparation & Reagent Charging
  • Purge & Dry: Ensure the 500 mL glass-lined reactor is completely dry. Purge with inert Nitrogen ( N2​ ) for 15 minutes. Self-Validation: Moisture > 0.1% will prematurely hydrolyze acetic anhydride, stalling the reaction.

  • Charge Starting Material: Add 50.0 g (0.274 mol) of 2,3,5-trimethyl-4-nitropyridine N-oxide.

  • Solvent Addition: Add 50 mL of glacial acetic acid. Stir at 250 RPM until a uniform suspension is achieved.

Phase 2: Polonovski Rearrangement Execution
  • Controlled Addition: Heat the mixture to 60°C. Begin the dropwise addition of 84.0 g (0.823 mol, 3.0 eq) of anhydrous acetic anhydride over 45 minutes.

    • Self-Validation Checkpoint: The reaction is mildly exothermic. If the internal temperature spikes above 75°C during addition, pause the feed immediately. A runaway exotherm leads directly to homolytic deoxygenation byproducts.

  • Thermal Maturation: Once addition is complete, raise the internal temperature to 80°C - 85°C and hold for 3 hours.

    • Analytical Checkpoint: Pull a 0.5 mL aliquot at T=2.5 hours. Quench in cold methanol and run HPLC. The reaction is complete when the Starting Material peak (RRT 0.65) is < 2.0%. Do not heat beyond 4 hours, as SNAr byproducts (RRT 1.25) will begin to accumulate.

Phase 3: Quenching & Controlled Neutralization
  • Thermal Quench: Cool the reactor to 20°C. Slowly pour the reaction mass into a separate vessel containing 300 g of vigorously stirred crushed ice.

  • pH Adjustment (Critical Step): Begin dropwise addition of saturated aqueous NaHCO3​ while monitoring with a calibrated pH probe.

    • Self-Validation Checkpoint: Maintain the temperature below 10°C during neutralization. If the solution turns deep yellow/orange, you have localized high pH (>8.0) and are actively hydrolyzing your product to 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine. Back-titrate immediately with 1M HCl to pH 7.0. Stop base addition when the bulk pH stabilizes at 7.0 - 7.2 .

Phase 4: Isolation & Crystallization
  • Extraction: Extract the neutralized aqueous layer with Dichloromethane (DCM) (3 x 150 mL).

  • Washing & Drying: Wash the combined organic phases with 100 mL of brine. Dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure (bath temp < 40°C) to yield a crude oil, which will crystallize upon standing or addition of cold diisopropyl ether (DIPE).

  • Final Yield: Filter the pale yellow crystals and dry in a vacuum oven at 35°C. Expected yield: 75-80% with HPLC purity > 98.0%.

References

  • EP0484265A1 - A process for the preparation of omeprazol Source: Google Patents URL
  • US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates Source: Google Patents URL
  • 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 Source: PubChem URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive LC-MS/MS Analysis Guide: 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine vs. Reference Standards

Executive Summary & Context 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS: 142885-95-8) is a pivotal intermediate in the synthesis of benzimidazole-based proton pump inhibitors (PPIs) such as Omeprazole and Esomepr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine (CAS: 142885-95-8) is a pivotal intermediate in the synthesis of benzimidazole-based proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole. Formed via the Polonovski rearrangement of its N-oxide precursor, it is subsequently hydrolyzed to yield the hydroxymethyl pyridine moiety [1].

For drug development professionals, monitoring the precise conversion of this intermediate is critical. Unreacted trace amounts can persist downstream, acting as potentially genotoxic impurities. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional analytical alternatives and provides a self-validating, step-by-step protocol for quantifying this intermediate against its structural reference standards.

Methodological Comparison: Why LC-MS/MS?

When evaluating analytical modalities for trace-level intermediate monitoring, the physicochemical properties of the analyte dictate the technology. 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine contains both a thermally labile ester linkage and a reactive nitro group.

  • HPLC-UV: While suitable for bulk assay, UV detection lacks the sensitivity required for trace-level (<1 ppm) genotoxic impurity analysis. Furthermore, it cannot definitively confirm peak identity without standard co-elution, risking false positives in complex reaction matrices.

  • GC-MS: Gas chromatography is fundamentally flawed for this specific molecule. High injector temperatures (>200°C) induce thermal degradation—specifically the cleavage of the acetyloxymethyl group—leading to artifactual results and poor recovery.

  • LC-ESI-MS/MS: Operates at near-ambient temperatures, preserving the ester linkage. Multiple Reaction Monitoring (MRM) provides unparalleled specificity and sub-ppm sensitivity, which is mandatory for regulatory compliance[2].

Table 1: Performance Comparison of Analytical Alternatives
Analytical ModalitySensitivity (LOD)SpecificityAnalyte Thermal StabilitySuitability for Trace Impurities
HPLC-UV ~1-5 ppmLow (Relies on RT only)High (Ambient)Poor
GC-MS ~0.5 ppmHigh (EI fragmentation)Low (Ester degradation)Moderate
LC-MS/MS <0.1 ppm Very High (MRM) High (Ambient) Excellent

Mechanistic Causality in Experimental Design

To achieve robust quantification, the LC-MS/MS method must be designed around the molecule's specific vulnerabilities:

  • The Isobaric Challenge: The starting material (4-Nitro-2,3,5-trimethylpyridine-N-oxide) and the downstream product (2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine) are exact structural isomers, both sharing a molecular weight of 182.18 g/mol ( [M+H]+=183.2 ). Mass spectrometry alone cannot distinguish them. Therefore, high-resolution chromatographic separation is non-negotiable to prevent isobaric interference.

  • Ionization Strategy: The pyridine nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice. The addition of ammonium acetate to the mobile phase serves a dual purpose: it buffers the pH to ~4.0 (stabilizing the ester against base-catalyzed hydrolysis) and provides an abundant proton source to enhance [M+H]+ formation.

Visualizing the Analytical Workflow

LCMS_Workflow N1 Sample Prep (Acetonitrile Extraction) N2 Chromatographic Separation (C18, Ammonium Acetate/ACN) N1->N2 N3 ESI+ Ionization [M+H]+ 225.2 N2->N3 N4 Precursor Selection (Q1: m/z 225.2) N3->N4 N5 Collision-Induced Dissociation (Loss of Acetate/Nitro) N4->N5 N6 Product Ion Detection (Q3: m/z 165.2, 179.2) N5->N6 N7 Quantification & Validation (vs Reference Standards) N6->N7

Fig 1. LC-ESI-MS/MS analytical workflow for 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

Step-by-Step Experimental Protocol

This protocol incorporates internal standard (IS) normalization and continuous system suitability testing (SST) to function as a self-validating system.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve API samples and reference standards strictly in LC-MS grade Acetonitrile. Causality: Protic solvents like methanol or water can induce transesterification or hydrolysis of the acetyloxymethyl group over time. Acetonitrile ensures absolute solution stability.

  • Extraction: For complex reaction matrices or plasma, perform protein precipitation or liquid-liquid extraction using Acetonitrile [3].

  • Internal Standard Addition: Spike all samples with a stable-isotope labeled standard (e.g., Omeprazole-d3) to mathematically correct for matrix effects and ionization suppression in the MS source.

Phase 2: Chromatographic Separation
  • Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm). Causality: The base-deactivated silica (BDS) minimizes secondary interactions with the basic pyridine nitrogen, preventing peak tailing and ensuring sharp Gaussian peaks.

  • Mobile Phase:

    • Solvent A: 5 mM Ammonium Acetate in MS-grade water (pH adjusted to 4.0 with formic acid).

    • Solvent B: Acetonitrile.

  • Elution: Isocratic elution at 40% A / 60% B. Flow rate: 0.7 mL/min.

Phase 3: MS/MS Parameters & Reference Standard Comparison

Operate the triple quadrupole in ESI+ MRM mode. The precursor ion for the target analyte ( [M+H]+=225.2 ) undergoes Collision-Induced Dissociation (CID). The primary neutral loss is the acetyl group (CH3COOH, 60 Da), yielding the quantifier ion at m/z 165.2.

Table 2: MRM Transitions for Target and Reference Standards
Analyte / StandardRole in SynthesisPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
4-Nitro-2,3,5-trimethylpyridine-N-oxide Starting Material183.2166.1136.1
2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Target Intermediate 225.2 165.2 179.2
2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine Product Standard183.2165.2147.1
Phase 4: Self-Validating Quality Control

To ensure the protocol validates its own outputs in real-time, the following sequence must be enforced:

  • Zero-Carryover Verification: Run a pure Acetonitrile blank immediately before and after the highest calibration standard. The target MRM channels must show a signal-to-noise ratio (S/N) < 3.

  • System Suitability Testing (SST): Inject a mid-level Quality Control (QC) sample six times prior to the sample batch. The analytical run is only valid if the %RSD of the peak area ratio (Analyte/IS) is < 2.0%.

  • Matrix Spike Recovery: Analyze a known concentration of the target intermediate spiked into a blank reaction matrix. Acceptable recovery must fall between 95-105%, proving the absence of ion suppression.

References

  • Source: Google Patents (US6303787B1)
  • Title: Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: LC-MS/MS bioassay of four proton pump inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine

The procedural recommendations herein are grounded in the principles of minimizing risk to personnel and the environment. The inherent reactivity of the nitro group and the pyridine moiety necessitates a cautious and wel...

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Author: BenchChem Technical Support Team. Date: March 2026

The procedural recommendations herein are grounded in the principles of minimizing risk to personnel and the environment. The inherent reactivity of the nitro group and the pyridine moiety necessitates a cautious and well-documented approach to disposal.

Hazard Assessment and Chemical Profile

2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is an organic compound containing a nitro group on a pyridine ring.[1] While specific toxicological data for this compound is limited, the known hazards of analogous nitropyridine and nitroaromatic compounds provide a strong basis for a conservative risk assessment.

Inferred Hazards:

  • Toxicity: Nitropyridine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • Irritation: Similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[4][5][6][7][8][9]

  • Carcinogenicity: Some nitropyridine derivatives are suspected of causing cancer.[4][5]

  • Reactivity: The nitro group is susceptible to reduction.[10][11] Additionally, the compound may be unstable in the presence of strong bases, strong acids, and strong oxidizing agents.[4][5] Thermal decomposition can release toxic fumes, including nitrogen oxides (NOx).[4][5][12]

Physical Properties (for context):

  • Molecular Formula: C10H12N2O4[1]

  • Molecular Weight: 224.21 g/mol [1]

  • Appearance: Likely a solid, based on similar compounds.[10]

Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The following table outlines the minimum requirements.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and potential projectiles during handling.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as similar compounds can be irritants and are potentially toxic upon dermal absorption.[2][3]
Body Protection A fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be available and used if there is a risk of generating dusts or aerosols.To prevent inhalation of the compound, which may cause respiratory irritation.[4][5][6][7][9]

Spill Management: A Calm and Methodical Approach

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Procedure for Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: The collected spill material and all contaminated cleaning supplies must be placed in a sealed, labeled hazardous waste container for proper disposal.

Step-by-Step Disposal Protocol

The recommended method for the disposal of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is through a licensed hazardous waste disposal contractor, with high-temperature incineration being the preferred final destruction method for nitroaromatic compounds.[2] Chemical neutralization is not recommended due to the potential for unpredictable and hazardous reactions.[13]

Operational Steps:

  • Waste Segregation:

    • This compound should be collected as a separate waste stream, or with other compatible organic nitro compounds.[14]

    • Crucially, do not mix this waste with strong acids, strong bases, or strong oxidizing agents. [4][5] Such mixing can lead to vigorous and potentially dangerous reactions.

  • Waste Container Selection and Labeling:

    • Use a dedicated, properly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).

    • The container must be in good condition, with a secure, tight-fitting lid.

    • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine". The approximate quantity should also be noted.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[15]

    • The storage area must be cool, dry, and well-ventilated, away from sources of heat or ignition.[13]

    • Keep the waste container closed at all times, except when adding waste.[15]

  • Arranging for Disposal:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office.

    • The EHS department will coordinate the pickup and disposal of the hazardous waste through a licensed and certified waste management vendor.[2]

Visualizing the Disposal Workflow

To aid in understanding the procedural flow, the following diagram outlines the key decision points and actions for the proper disposal of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Waste Segregation & Storage cluster_handoff Final Disposal start Start: Generation of Waste 2-Acetyloxymethyl-3,5-dimethyl- 4-nitropyridine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes handle_waste Handle Waste in Ventilated Area (e.g., Fume Hood) spill_check->handle_waste No spill_protocol->handle_waste segregate Segregate as Organic Nitro Compound Waste handle_waste->segregate container Select & Label Approved Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store close_container Keep Container Securely Closed store->close_container contact_ehs Contact Environmental Health & Safety (EHS) close_container->contact_ehs pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->pickup end End: Proper Disposal via High-Temperature Incineration pickup->end

Disposal workflow for 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine.

Conclusion

The proper disposal of 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine is a critical safety and compliance function within any research setting. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and meticulous waste segregation and handling, researchers can ensure the safe and environmentally responsible management of this chemical. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

References

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. (2025, July 27). CP Lab Safety. [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. [Link]

  • 2,3-dimethyl-4-nitropyridine 1-oxide Safety Data Sheet. (2011, June 7). Thermo Fisher Scientific. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. [Link]

  • 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine Product Information. (n.d.). Pharmaffiliates. [Link]

  • Laboratory Waste Management Guidelines. (2020, October). Old Dominion University. [Link]

  • Chen, Y., Kuang, C., & Wang, Q. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-211. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • 4-Nitropyridine N-oxide. (n.d.). PubChem. [Link]

  • 2,3-Dimethyl-4-Nitropyridine-N-Oxide Safety Data Sheet. (2021, April 29). Capot Chemical. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine
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